Technical Documentation Center

2-Chloro-5-fluoro-6-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-5-fluoro-6-nitroquinoline

Core Science & Biosynthesis

Foundational

The 2-Chloro-5-fluoro-6-nitroquinoline Scaffold: Chemical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving high target affinity, optimal pharmacokinetics, and metabolic stability. 2-Chloro-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving high target affinity, optimal pharmacokinetics, and metabolic stability. 2-Chloro-5-fluoro-6-nitroquinoline (CAS: 455955-32-5) represents a highly privileged and versatile building block[1]. By combining the pharmacologically validated quinoline core with strategically positioned chloro, fluoro, and nitro substituents, this molecule offers an exceptional platform for the divergent synthesis of targeted therapeutics, including kinase inhibitors and anti-infective agents.

This technical guide provides an in-depth analysis of the physicochemical properties, electronic reactivity paradigms, and field-proven synthetic methodologies associated with this critical intermediate.

Structural and Physicochemical Profiling

The unique reactivity of 2-Chloro-5-fluoro-6-nitroquinoline is dictated by its precise substitution pattern. The quinoline ring provides a rigid, aromatic framework, while the substituents impart highly specific electronic effects that can be exploited in multi-step syntheses.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Chloro-5-fluoro-6-nitroquinoline
CAS Number 455955-32-5
Molecular Formula C₉H₄ClFN₂O₂
Molecular Weight 226.59 g/mol
SMILES String O=N(=O)C=1C=CC2=NC(Cl)=CC=C2C1F
Typical Commercial Purity ≥98%
Storage Conditions Sealed in dry, 2-8°C

Electronic Effects & Reactivity Paradigm

Understanding the causality behind the molecule's reactivity is essential for designing robust synthetic routes. The three functional groups on the quinoline core operate synergistically:

  • C2-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The quinoline nitrogen strongly withdraws electron density from the C2 position via resonance. The presence of the strongly electron-withdrawing C6-nitro group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire ring system. This makes the C2-chlorine highly labile and susceptible to SNAr displacement by nucleophiles such as amines, alkoxides, or thiolates[2].

  • C6-Nitro Group (Chemoselective Handle): The nitro group serves as a masked primary amine. Once the C2 position is functionalized, the C6-nitro group can be selectively reduced to an aniline derivative. This newly formed amine provides a critical vector for subsequent amide coupling or urea formation, which are ubiquitous motifs in drug design[3].

  • C5-Fluorine (Pharmacokinetic Modulator): Fluorine substitution is a hallmark of modern drug optimization. The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I) that lowers the pKa of the proximal C6-amine (post-reduction), thereby modulating the molecule's basicity and improving membrane permeability[4]. Furthermore, the highly stable C-F bond blocks metabolic liabilities, increasing the compound's half-life against cytochrome P450-mediated oxidation[5][6].

Experimental Methodologies

The following protocols outline the sequential functionalization of 2-Chloro-5-fluoro-6-nitroquinoline. These methods are designed as self-validating systems, ensuring high fidelity and reproducibility in the laboratory.

Protocol 1: SNAr Amination at the C2 Position

Objective: Displacement of the C2-chlorine with a primary or secondary amine to establish the first diversity vector. Causality & Design: N,N-Dimethylacetamide (DMA) is selected as a polar aprotic solvent to stabilize the highly polar Meisenheimer intermediate formed during the SNAr transition state[7]. N,N-diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Chloro-5-fluoro-6-nitroquinoline (1.0 eq) and anhydrous DMA to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired amine (1.2 eq) followed by DIPEA (2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 80–100 °C under an inert argon atmosphere for 12–16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 226.5) and the appearance of the product mass confirms successful conversion.

  • Workup: Cool the reaction to room temperature and quench by pouring into ice-cold water (5 volumes relative to DMA). This will precipitate the product.

  • Isolation: Filter the resulting solid, wash extensively with distilled water to remove residual DMA and DIPEA salts, and dry under high vacuum to afford the 2-amino-5-fluoro-6-nitroquinoline intermediate.

Protocol 2: Chemoselective Reduction of the C6-Nitro Group

Objective: Reduction of the C6-nitro group to an amine without inducing hydrodefluorination at C5 or affecting the newly installed C2-amine. Causality & Design: While palladium-catalyzed hydrogenation (Pd/C, H₂) is standard for nitro reductions, it carries a high risk of cleaving the C-F bond (hydrodefluorination). To prevent this, a milder single-electron transfer method using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed[3][8]. NH₄Cl acts as a mild proton source that continuously etches the iron surface, maintaining its reactivity without creating a harshly acidic environment that could degrade the molecule.

Step-by-Step Workflow:

  • Preparation: Suspend the 2-amino-5-fluoro-6-nitroquinoline intermediate (1.0 eq) in a 2:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add Iron powder (~200 mesh, 5.0 eq) and Ammonium chloride (NH₄Cl, 5.0 eq) in a single portion.

  • Reaction: Heat the vigorously stirring suspension to 70 °C for 2–4 hours.

    • Self-Validation Checkpoint: The reaction visually transitions from a yellow/orange suspension to a dark brown/black sludge, indicating the formation of iron oxides (Fe₃O₄) as the nitro group is reduced[3].

  • Filtration: Cool the mixture to room temperature. Filter the black sludge through a tightly packed pad of Celite to remove all iron residues. Wash the Celite pad thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous remainder with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the highly valuable 2,6-diamino-5-fluoroquinoline building block.

Visualizations of Workflows and Paradigms

Synthetic Workflow Map

The following diagram illustrates the logical progression of the chemical protocols described above, highlighting the transformation of the scaffold.

G A 2-Chloro-5-fluoro-6-nitroquinoline (Starting Scaffold) B SNAr Amination (Amine, Base, Heat) A->B C2-Cl Displacement C 2-Amino-5-fluoro-6-nitroquinoline (Intermediate) B->C Yield >80% D Chemoselective Reduction (Fe, NH4Cl, H2O/EtOH) C->D C6-NO2 Reduction E 2,6-Diamino-5-fluoroquinoline (Drug Precursor) D->E Yield >90%

Workflow for derivatizing 2-Chloro-5-fluoro-6-nitroquinoline via SNAr and chemoselective reduction.

Pharmacological Target Interaction Paradigm

In drug discovery, the functionalized 2,6-diamino-5-fluoroquinoline core is frequently utilized as a kinase inhibitor. The diagram below maps how specific regions of the scaffold interact with a target protein's active site.

G Scaffold Fluorinated Quinoline Core Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge Quinoline Nitrogen Pocket Hydrophobic Pocket (Fluorine Interaction) Scaffold->Pocket C5-Fluorine Solvent Solvent Exposed Region (C2/C6-Vectors) Scaffold->Solvent C2/C6-Substitution

Binding paradigm of the fluorinated quinoline scaffold within a target kinase active site.

References

  • Abe, H., et al. "Synthesis of Fluorescence Pyriproxyfen Analogues as Juvenile Hormone Agonists". Semantic Scholar. Available at:[Link]

  • O'Hagan, D. "The role of fluorine in medicinal chemistry: Review Article". Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Swallow, S. "Fluorine in medicinal chemistry". Progress in Medicinal Chemistry (PubMed). Available at:[Link]

  • Purser, S., et al. "Applications of Fluorine in Medicinal Chemistry". Chemical Society Reviews (ACS Publications Context). Available at:[Link]

  • ResearchGate. "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole". Available at:[Link]

  • RSC Publishing. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill". RSC Advances. Available at:[Link]

Sources

Exploratory

2-Chloro-5-fluoro-6-nitroquinoline: A Comprehensive Technical Guide to Physicochemical Properties and Synthetic Workflows

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on poly-functionalized building blocks. 2-Chloro-5-fluoro-6-nitroquinoline is a premier example of such a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on poly-functionalized building blocks. 2-Chloro-5-fluoro-6-nitroquinoline is a premier example of such a scaffold. By strategically positioning three distinct reactive handles—a labile chlorine, a modulatory fluorine, and a reducible nitro group—around a quinoline core, this molecule offers orthogonal reactivity. This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven, self-validating protocols for its utilization in drug discovery.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of a building block is the first step in designing robust synthetic routes. The quantitative data for 2-chloro-5-fluoro-6-nitroquinoline is summarized below[1].

PropertyValue
Chemical Name 2-Chloro-5-fluoro-6-nitroquinoline
CAS Number 455955-32-5
Molecular Weight 226.59 g/mol
Molecular Formula C

H

ClFN

O

SMILES String O=N(=O)C=1C=CC2=NC(Cl)=CC=C2C1F
Storage Conditions Sealed in dry conditions, 2–8 °C

Structural Analysis & Reactivity (Causality)

As a Senior Application Scientist, I approach this molecule not as a static structure, but as a programmable sequence of chemical events. The specific substitution pattern dictates a strict hierarchy of reactivity:

  • The C-2 Chlorine (Electrophilic Hotspot): The quinoline nitrogen acts as a powerful electron sink, withdrawing electron density from the adjacent C-2 position via resonance. This makes the C-2 carbon highly electrophilic. The presence of the C-6 nitro group (a strong

    
    -acceptor) further polarizes the ring system, lowering the lowest unoccupied molecular orbital (LUMO) energy[2]. Consequently, the C-2 chlorine is highly susceptible to Nucleophilic Aromatic Substitution (S
    
    
    
    Ar)
    . If the nucleophile is sterically hindered or weakly nucleophilic (e.g., anilines), palladium-catalyzed is employed to bypass the S
    
    
    Ar activation energy barrier[3].
  • The C-6 Nitro Group (Masked Amine): Initially, the nitro group serves as an electron-withdrawing group (EWG) to activate the core. Post-substitution at C-2, it functions as a masked amine. It can be chemoselectively reduced to an aniline derivative, providing a nucleophilic handle for installing amides, ureas, or sulfonamides—key motifs for probing hydrogen-bonding interactions in a target protein's binding pocket.

  • The C-5 Fluoro Group (Metabolic & Conformational Modulator): Fluorine is small (van der Waals radius ~1.47 Å) but highly electronegative. It increases the overall lipophilicity (LogP) of the molecule and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the C-5 position. Furthermore, it exerts a stereoelectronic influence on the C-6 amine (post-reduction), restricting the conformation of subsequent amide bonds to favor specific binding vectors.

Experimental Protocols: Self-Validating Systems

The following methodologies are designed with built-in self-validation checkpoints to ensure high fidelity during complex multi-step syntheses.

Protocol A: C-2 Functionalization via S Ar

Objective: Displace the C-2 chlorine with a primary aliphatic amine. Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing with the amine nucleophile. A polar aprotic solvent (DMF) solvates the transition state, accelerating the S


Ar reaction[2].
  • Preparation: In an oven-dried 20 mL reaction vial, dissolve 2-chloro-5-fluoro-6-nitroquinoline (1.0 eq, 500 mg) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the primary amine (1.2 eq) followed by DIPEA (2.0 eq).

  • Execution: Seal the vial and heat to 80 °C for 4–6 hours under an inert nitrogen atmosphere.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The system is self-validating: successful displacement of the chlorine atom will result in a distinct isotopic pattern change (loss of the characteristic 3:1 M/M+2 chlorine isotope ratio) and a mass shift corresponding to [M + Amine - HCl]+.

  • Workup: Quench the mixture with ice water to precipitate the product. Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the C-6 nitro group to an amine without causing hydrodehalogenation of the C-5 fluorine. Causality: Standard catalytic hydrogenation (H


, Pd/C) is notorious for cleaving carbon-halogen bonds. To prevent the loss of the C-5 fluorine (or a residual C-2 chlorine), we utilize a mild, single-electron transfer reduction using[4].
  • Preparation: Suspend the nitro-quinoline intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and NH

    
    Cl (5.0 eq).
    
  • Execution: Heat the vigorously stirred suspension to 70 °C for 2 hours.

  • Self-Validation: LC-MS will show a mass shift of -30 Da (from -NO

    
     to -NH
    
    
    
    ). Additionally, the product will exhibit a significant shift in retention time (eluting earlier on a reverse-phase C18 column due to increased polarity) and strong UV fluorescence under 254 nm light.
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides, washing the pad thoroughly with EtOAc. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and evaporate to yield the 6-aminoquinoline derivative.

Drug Discovery Context & Signaling Pathways

In oncology and immunology, quinoline scaffolds are frequently optimized into ATP-competitive kinase inhibitors. The workflow below illustrates how the orthogonal reactivity of 2-chloro-5-fluoro-6-nitroquinoline is leveraged to build a bioactive molecule capable of target engagement.

G A 2-Chloro-5-fluoro- 6-nitroquinoline B SNAr / Cross-Coupling at C-2 Position A->B Step 1 C Chemoselective Nitro Reduction B->C Step 2 D Amidation / Urea Formation at C-6 C->D Step 3 E Bioactive Lead (Kinase Inhibitor) D->E Optimization F Target Engagement (ATP Pocket) E->F Binding

Workflow detailing the functionalization of 2-chloro-5-fluoro-6-nitroquinoline into a lead drug.

References

  • Smith, J. A., et al. "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain". The Journal of Organic Chemistry, 2008. URL:[Link]

  • Chouhan, R., et al. "Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach". Organic & Biomolecular Chemistry, 2024. URL:[Link]

  • Zhu, W., et al. "An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine". ACS Sustainable Chemistry & Engineering, 2022. URL:[Link]

Sources

Foundational

Solubility profile of 2-Chloro-5-fluoro-6-nitroquinoline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-5-fluoro-6-nitroquinoline Executive Summary The precise solubility profile of 2-Chloro-5-fluoro-6-nitroquinoline (CAS: 455955-32-5) is a critical quality...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-5-fluoro-6-nitroquinoline

Executive Summary

The precise solubility profile of 2-Chloro-5-fluoro-6-nitroquinoline (CAS: 455955-32-5) is a critical quality attribute (CQA) in the process development of fluoroquinolone antibiotics. As a key intermediate, its dissolution behavior dictates the efficiency of nucleophilic substitution reactions (typically at the C-2 position) and the yield of downstream crystallization steps.

This guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. It synthesizes thermodynamic principles with practical experimental protocols, offering a roadmap for process chemists to optimize solvent selection for reaction kinetics and purification.

Chemical Characterization & Physicochemical Basis

To understand the solubility behavior, we must first analyze the molecular architecture of the solute.

  • Compound: 2-Chloro-5-fluoro-6-nitroquinoline[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClFN
    
    
    O
    
    
  • Electronic Profile:

    • Quinoline Core: Planar, aromatic, hydrophobic (

      
      -
      
      
      
      stacking potential).
    • -NO

      
       (C-6):  Strong electron-withdrawing group (EWG); increases molecular dipole moment; acts as a weak hydrogen bond acceptor.
      
    • -F (C-5): High electronegativity; enhances lipophilicity relative to other halogens due to the strong C-F bond; modulates crystal lattice energy.

    • -Cl (C-2): Labile leaving group; susceptible to hydrolysis in protic solvents at high temperatures.

Solubility Prediction: Based on the "like dissolves like" principle and Hansen Solubility Parameters (HSP), the compound exhibits a polar aprotic preference .

  • High Solubility: DMF, DMSO, NMP (High dipolarity, matches the nitro group).

  • Moderate Solubility: Acetone, Ethyl Acetate, THF (Moderate polarity).

  • Low Solubility: Methanol, Ethanol (Protic solvents disrupt the hydrophobic aromatic stacking without sufficient H-bonding compensation).

  • Insoluble: Water, Hexane (Extreme polarity mismatch).

Experimental Protocol: Determination of Solid-Liquid Equilibrium

For pharmaceutical intermediates, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis is the industry gold standard for generating accurate solubility data.

Materials & Purity Standards
  • Solute: 2-Chloro-5-fluoro-6-nitroquinoline (Purity > 99.0% by HPLC). Note: Impurities can significantly alter saturation points.

  • Solvents: Analytical grade (AR) or HPLC grade. Water content must be < 0.1% (Karl Fischer titration) to prevent anti-solvent effects.

Measurement Workflow

SolubilityProtocol Prep Preparation Excess Solid + Solvent Equil Equilibration Constant T (±0.05 K) Agitation (48h) Prep->Equil T_set Settle Phase Separation Stop Stirring (2h) Isothermal Equil->Settle Equilibrium Sample Sampling Syringe Filter (0.22 µm) Pre-heated Settle->Sample Supernatant Dilute Dilution Mobile Phase Sample->Dilute Analyze Quantification HPLC (UV Detection) Dilute->Analyze

Figure 1: Standardized workflow for isothermal solubility determination.

Critical Control Points
  • Temperature Stability: Use a jacketed glass vessel with a circulating water bath (uncertainty

    
     0.05 K).
    
  • Sampling Technique: Syringes and filters must be pre-heated to the experimental temperature to prevent premature precipitation during filtration.

  • Equilibrium Verification: Measure concentration at 24h, 48h, and 72h. Equilibrium is reached when the deviation between time points is < 2%.

Thermodynamic Modeling Framework

Raw solubility data (


, mole fraction) must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation

This is the most robust empirical model for non-ideal solutions of solids in liquids.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the non-ideality of the solution activity coefficient, while
      
      
      captures the temperature dependence of the enthalpy of fusion.
(Buchowski-Ksiazczak) Equation

Useful for describing the solvent effect based on solid-liquid equilibrium.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.
    
  • 
     : Melting point of the solute (determined via DSC).
    
Thermodynamic Parameters

From the solubility data, the apparent thermodynamic functions of dissolution (


, 

,

) are calculated using the van't Hoff analysis:



  • Insight: For nitro-quinolines, dissolution is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), implying solubility increases with temperature.

Process Application: Solvent Selection Strategy

The solubility profile directly informs the choice of solvent for two distinct unit operations: Reaction and Crystallization .

Reaction Solvent (Nucleophilic Substitution)
  • Requirement: High solubility to ensure homogeneous kinetics; high boiling point for thermal activation.

  • Recommendation: DMF or DMSO .

    • Reasoning: These solvents dissolve the polar nitro-quinoline intermediate effectively and solvate cations, enhancing the nucleophilicity of the attacking species (e.g., amines).

Crystallization Solvent (Purification)
  • Requirement: Strong temperature dependence of solubility (steep solubility curve).

  • Recommendation: Ethanol or Ethyl Acetate .

    • Reasoning: Moderate solubility at boiling point and low solubility at cooling temperatures maximize recovery yield (cooling crystallization).

SolventSelection Start Select Solvent Objective Reaction Reaction Medium Start->Reaction Crystal Crystallization/Purification Start->Crystal HighSol High Solubility Required (Homogeneous Phase) Reaction->HighSol PolarAprotic Select Polar Aprotic (DMF, DMSO, NMP) HighSol->PolarAprotic TempDep Check Temperature Dependence (Slope) Crystal->TempDep Steep Steep Slope? TempDep->Steep Yes Cooling Crystallization (Ethanol, Toluene) Steep->Yes Yes No Anti-Solvent Crystallization (Solvent: DMF + Anti: Water) Steep->No No

Figure 2: Decision tree for solvent selection based on solubility thermodynamics.

Data Presentation Template

When documenting the solubility profile, the data should be structured as follows to ensure reproducibility and ease of comparison.

Table 1: Experimental Mole Fraction Solubility (


) of 2-Chloro-5-fluoro-6-nitroquinoline (Illustrative Data Structure) 
Solvent288.15 K298.15 K308.15 K318.15 KApelblat

DMF




> 0.999
Acetone




> 0.995
Ethanol




> 0.990
Toluene




> 0.985

Note: The solubility order is typically DMF > Acetone > Ethyl Acetate > Ethanol > Toluene.

References

  • Wang, J., et al. "Solubility and Thermodynamic Modeling of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data, vol. 62, no. 9, 2017.

  • Li, Y., et al. "Solubility measurement and thermodynamic modeling of 6-nitroquinoline in organic solvents." Journal of Molecular Liquids, vol. 223, 2016.

  • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 to 348 K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999.

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press, 2007.

  • Jouyban, A. "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008.

Sources

Exploratory

Thermodynamic Stability of Fluoro-Nitro-Quinoline Derivatives: A Comprehensive Technical Guide

Executive Summary & Rationale Fluoro-nitro-quinoline derivatives represent a privileged scaffold in modern medicinal chemistry, materials science, and optoelectronics. The strategic placement of a highly electronegative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fluoro-nitro-quinoline derivatives represent a privileged scaffold in modern medicinal chemistry, materials science, and optoelectronics. The strategic placement of a highly electronegative fluorine atom alongside a strongly electron-withdrawing nitro group fundamentally alters the electron density of the quinoline core. This modulation dictates the molecule's thermodynamic stability, its propensity to form charge-transfer (CT) complexes, and its binding affinity to critical biological targets such as monoamine oxidases (MAO-A/B) and Plasmodium falciparum PlmII.

For drug development professionals, understanding the thermodynamic parameters—specifically Gibbs free energy (


), enthalpy (

), and entropy (

)—is non-negotiable. These metrics determine whether a derivative will remain structurally stable in physiological environments or spontaneously degrade. This guide provides an authoritative framework for synthesizing, validating, and thermodynamically profiling these complex derivatives.

Mechanistic Foundations of Stability

The thermodynamic stability of fluoro-nitro-quinolines is governed by a delicate balance of inductive effects, resonance stabilization, and intermolecular interactions.

  • Electronic Modulation & Charge Transfer: The nitro group acts as a potent

    
    -acceptor, while the fluorine atom enhances metabolic stability and lipophilicity. This push-pull dynamic dramatically lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (typically between 2.85 to 3.68 eV). A lower HOMO-LUMO gap facilitates spontaneous donor-to-acceptor charge transfer, yielding highly stable, exothermic complex formations characterized by negative 
    
    
    
    values.
  • Conformational Thermodynamics: In biological systems, fluoroquinolone derivatives stabilize target protein conformations via protonation-induced hydrogen bonding. However, excessive structural rigidity can lead to thermodynamic destabilization of the target enzyme. For instance, binding to PlmII induces a concentration-dependent decline in the enzyme's melting temperature (

    
    ), proving that these derivatives act through both direct binding and conformational interference.
    
  • Temperature-Dependent Entropy: The dissolution and interaction processes of nitroquinoline derivatives are often entropy-driven. As temperature increases, the enthalpy and entropy values rise proportionally, indicating spontaneous, endothermic structural rearrangements within the molecular lattice.

Quantitative Thermodynamic Data

To benchmark the stability of these derivatives, empirical data derived from Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) must be correlated with computational models.

Table 1: Representative Thermodynamic Parameters of Fluoro-Nitro-Quinoline and Related Derivatives

Compound / System

(kcal/mol)

(kcal/mol)

(kcal/mol)
HOMO-LUMO Gap (eV)Reference
Fluoroquinolone-Nitro CT Complex -8.33 to -11.21-15.4-5.22.85 - 3.68
Q3Cl4F (MAO-A bound) -38.24N/AN/A3.12
Moxifloxacin (Parent) -865.23-865.230.08N/A
5-Nitroquinoline (Free) SpontaneousEndothermicEntropy-driven~4.10

*Note: Moxifloxacin values originally reported in Hartree (-1378.84) and converted for contextual comparison.

Experimental Workflows & Protocols

To ensure scientific integrity, every experimental workflow must be a self-validating system. The following protocols detail the synthesis of a model 6-fluoro-5-nitroquinoline derivative and its subsequent thermodynamic evaluation.

Phase 1: Synthesis via Nucleophilic Substitution

Causality: The nitro group at the C5 position highly activates the adjacent positions for nucleophilic aromatic substitution (


), allowing for the efficient introduction of diverse functional groups without requiring extreme thermal conditions.
  • Reaction Setup: Dissolve 1.0 mmol of 6-fluoro-5-nitroquinoline in 10 mL of anhydrous dimethylformamide (DMF) under an inert argon atmosphere to prevent oxidative degradation of the intermediate Meisenheimer complex.

  • Nucleophile Addition: Add 1.2 mmol of the desired secondary amine (e.g., morpholine) and 2.0 mmol of anhydrous

    
    . Crucial Step:
    
    
    
    acts as a proton scavenger, neutralizing the generated HF and driving the reaction equilibrium forward.
  • Thermal Activation: Stir the mixture at 80°C for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (EtOAc:Hexane 1:1) until the starting material is completely consumed.

  • Isolation: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Self-Validation (Spectroscopy): Before proceeding to thermal analysis, confirm the substitution by the disappearance of the C6-F coupling in

    
     NMR and observe the shift in the 
    
    
    
    symmetric stretching frequency in FTIR (typically around 1340-1370
    
    
    ).
Phase 2: Thermodynamic Profiling (ITC & DSC)

Causality: ITC directly measures the heat released or absorbed during binding events, providing


 and the association constant (

), from which

and

are derived. DSC evaluates the baseline thermal stability and melting temperature (

) of the pure compound.
  • DSC Analysis: Load 2-5 mg of the purified derivative into an aluminum pan. Scan from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen flow of 50 mL/min. Record the melting endotherm to establish the baseline thermal stability.

  • ITC Preparation: Degas all solutions thoroughly. Prepare a 50

    
     solution of the target protein in the sample cell and a 500 
    
    
    
    solution of the quinoline derivative in the syringe. Crucial Step: Both must be dialyzed against the exact same buffer system (e.g., 50 mM HEPES, pH 7.4) to eliminate heat of dilution artifacts.
  • Titration Execution: Perform 20 injections of 2

    
     each at 25°C, utilizing a 150-second interval between injections to allow the thermal baseline to re-equilibrate.
    
  • Data Fitting: Subtract background heats (ligand titrated into blank buffer) and fit the binding isotherm using a one-set-of-sites model to extract the precise thermodynamic landscape.

Workflow Visualization

G N1 Synthesis of Fluoro-Nitro-Quinoline (SNAr Substitution) N2 Structural Validation (NMR, FTIR, UV-Vis) N1->N2 Purified Isolate N3 Thermodynamic Profiling (DSC & ITC Analysis) N2->N3 Confirmed Structure N4 Computational Validation (DFT & MD Simulations) N3->N4 Empirical Heat Data N5 Thermodynamic Stability (ΔG, ΔH, ΔS Determined) N4->N5 Predictive Correlation

Workflow for evaluating the thermodynamic stability of fluoro-nitro-quinolines.

Computational & Molecular Dynamics Insights

Empirical thermodynamic data must be corroborated by computational models to understand the atomic-level causality of stability.

  • Density Functional Theory (DFT): Calculations at the B3LYP/6-311G(d,p) level reveal that the strong electron-withdrawing effect of the nitro group lowers the LUMO energy. This enhances the molecule's susceptibility to nucleophilic attack and its ability to form highly stable charge-transfer complexes, thereby increasing its nonlinear optical (NLO) activity.

  • Molecular Dynamics (MD) Simulations: Root Mean Square Deviation (RMSD) and Radius of Gyration (RoG) metrics are critical for evaluating structural stability over time. Highly fluorinated quinoline derivatives bound to MAO enzymes exhibit remarkably stable RMSD values (< 3.0 Å over 100 ns). A low and stable RMSD indicates that the molecule has settled into a thermodynamically favorable three-dimensional conformation, maintained by persistent intermolecular hydrogen bonds.

Conclusion

The thermodynamic stability of fluoro-nitro-quinoline derivatives is a complex interplay of electronic effects, steric constraints, and solvent interactions. By coupling rigorous


 synthetic pathways with robust calorimetric (ITC/DSC) and computational (DFT/MD) validations, researchers can predictably tune the 

and HOMO-LUMO gaps of these molecules. This self-validating, multidimensional approach is essential for advancing these scaffolds in targeted drug discovery and the development of advanced biomaterials.

References

  • Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. nih.gov.
  • Physico-Chemical Insights into the Catalytic Inhibition of Plasmodium falciparum Plasmepsin II Activity by Repurposing Fluoroquinolone Drugs. acs.org.
  • Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes.
  • Exploring Charge Transfer Complexes of Fluoroquinolone Drugs and π‐Acceptors (Picric Acid and 3,5‐Dinitrobenzoic Acid)
Foundational

Pharmacological Potential and Derivatization Strategies of the 2-Chloro-5-fluoro-6-nitroquinoline Scaffold: A Technical Whitepaper

Executive Summary The quinoline ring system is a highly privileged scaffold in medicinal chemistry, demonstrating an exceptionally versatile spectrum of pharmacological potential, including anticancer, antimalarial, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline ring system is a highly privileged scaffold in medicinal chemistry, demonstrating an exceptionally versatile spectrum of pharmacological potential, including anticancer, antimalarial, and antimycobacterial activities [1]. Within this chemical space, the 2-Chloro-5-fluoro-6-nitroquinoline (CAS 455955-32-5) framework presents a uniquely reactive and biologically tunable starting material.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the structure-activity relationship (SAR) rationale behind this specific substitution pattern, propose its primary biological applications based on field-proven pharmacophores, and detail rigorous, self-validating experimental protocols for its functionalization and evaluation.

Structural Rationale and Pharmacophore Analysis

The strategic placement of halogens and a nitro group on the quinoline core profoundly alters its physicochemical and biological profile. Understanding the causality behind these structural features is critical for rational drug design:

  • C-2 Chlorine (The Reactive Anchor): The 2-chloro substituent acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). The inherent electrophilicity of the C-2 position, driven by the adjacent ring nitrogen, is further amplified by the global electron-withdrawing effect of the 5-fluoro and 6-nitro substituents. This allows for rapid library generation by displacing the chlorine with various amines or alkoxides. In antimycobacterial drug design, C-2 substituted quinolines consistently show superior minimum inhibitory concentrations (MIC) [2].

  • C-5 Fluorine (The Metabolic Shield): Fluorine incorporation modulates lipophilicity, lowers the basicity of adjacent functional groups, and blocks cytochrome P450-mediated oxidation at the C-5 position. Furthermore, fluoro-substituted quinolines exhibit enhanced cell membrane permeability, a critical factor for penetrating the complex, mycolic acid-rich cell wall of Mycobacterium tuberculosis [2].

  • C-6 Nitro Group (The Bioreductive Trigger): The strongly electron-withdrawing nitro group serves a dual biological purpose. Nitroaromatics can act as prodrugs, undergoing bioreduction by specific bacterial nitroreductases (e.g., Ddn in M. tuberculosis) or within hypoxic tumor microenvironments. This reduction generates cytotoxic reactive oxygen species (ROS) or reactive nitrogen species, leading to targeted cell death [3].

Visualizing the Chemical and Biological Workflows

To systematically explore this scaffold, a streamlined workflow from chemical derivatization to biological screening is required.

Workflow Start 2-Chloro-5-fluoro- 6-nitroquinoline SNAr SNAr Reaction (C-2 Substitution) Start->SNAr Library Derivative Library (Amines, Ethers) SNAr->Library Assay In Vitro Screening (MIC & IC50) Library->Assay Lead Lead Optimization (SI > 10) Assay->Lead

Workflow: Functionalization of the C-2 position via SNAr and subsequent biological screening.

The biological mechanism of action (MoA) for the resulting derivatives heavily relies on the bioreductive potential of the 6-nitro group, particularly in antimicrobial applications.

MoA Prodrug 6-Nitroquinoline Derivative Enzyme Mycobacterial Nitroreductase (Ddn) Prodrug->Enzyme Activation Active Reactive Intermediates (Nitric Oxide / ROS) Enzyme->Active Target Cellular Damage (DNA/Lipids) Active->Target Death Pathogen Apoptosis/Death Target->Death

Proposed MoA: Nitroreductase-mediated activation of the 6-nitro group generating reactive species.

Experimental Methodologies: Self-Validating Systems

Trust in experimental data requires protocols that validate themselves in real-time. The following methodologies incorporate internal controls to confirm assay validity before any data interpretation occurs.

Protocol 1: SNAr Derivatization at C-2 (Library Synthesis)

Causality: We utilize N,N-dimethylformamide (DMF) as a polar aprotic solvent to stabilize the polar Meisenheimer complex transition state during SNAr. N,N-diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge HCl byproducts without competing with the primary amine nucleophile.

  • Step 1: Dissolve 1.0 equivalent (eq) of 2-Chloro-5-fluoro-6-nitroquinoline in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Step 2: Add 1.5 eq of the desired nucleophile (e.g., a primary aliphatic amine) and 2.0 eq of DIPEA.

  • Step 3: Stir the reaction mixture at 80°C for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Step 4 (Self-Validation Check): Quench a 10 µL aliquot and perform LC-MS analysis. Validation criteria: The complete disappearance of the parent isotopic mass (m/z ~226) and the emergence of the product mass confirms successful substitution. If >5% starting material remains, the chosen nucleophile is sterically hindered, necessitating a shift to microwave irradiation at 120°C for 20 minutes.

  • Step 5: Precipitate the product by adding ice-cold water, filter, and recrystallize from ethanol.

Protocol 2: Antimycobacterial Resazurin Microtiter Assay (REMA)

Causality: REMA relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by the electron transport chain of metabolically active cells. This provides a rapid, quantifiable readout of viability without the extended incubation times and biohazard risks associated with traditional colony-forming unit (CFU) plating for BSL-3 pathogens.

  • Step 1: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an optical density (OD600) of 0.6.

  • Step 2: Dispense 100 µL of the bacterial suspension (diluted 1:20) into 96-well microtiter plates containing serial dilutions of the synthesized quinoline derivatives (ranging from 0.1 to 100 µg/mL).

  • Step 3: Establish mandatory controls: Isoniazid (Positive Control for inhibition), 1% DMSO (Vehicle/Negative Control), and sterile broth (Blank).

  • Step 4: Incubate the plates at 37°C for 7 days. Add 30 µL of a 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Step 5 (Self-Validation Check): Calculate the Z'-factor using the fluorescence values of the vehicle and positive controls. Validation criteria: A Z'-factor > 0.5 indicates a robust, reliable assay. If Z' < 0.5, the plate must be discarded due to pipetting variance or edge-effect evaporation.

  • Step 6: Measure fluorescence (Excitation 530 nm / Emission 590 nm) to determine the MIC (the lowest concentration preventing the color change from blue to pink).

Quantitative Data Presentation

To benchmark the potential of this scaffold, Table 1 summarizes the expected SAR trends derived from analogous fluoro-chloro-nitro quinoline derivatives evaluated in recent literature [2, 3]. The addition of flexible, dialkylamino side chains typically enhances efficacy, whereas bulky aromatic groups without hydrogen-bonding potential tend to reduce it.

Table 1: Anticipated Biological Profiling of C-2 Substituted 5-Fluoro-6-nitroquinolines

C-2 Substituent ModificationM. tb H37Rv MIC (µg/mL)MDA-MB-231 IC50 (µM)Macrophage CC50 (µg/mL)Selectivity Index (SI)
-Cl (Parent Scaffold) >50.045.2>100.0N/A
-NH-CH2-CH2-N(CH3)2 1.2512.4>100.0>80.0
-NH-Phenyl (Unsubstituted) 12.58.650.04.0
-NH-(4-Methoxyphenyl) 3.124.285.027.2
-O-CH2-Phenyl 25.018.5>100.0>4.0

Note: Data represents extrapolated SAR trends based on established quinoline pharmacophores. Selectivity Index (SI) is calculated as CC50 / MIC. An SI > 10 is generally required to advance a compound to in vivo models.

References

  • Source: National Institutes of Health (NIH)
  • Title: Full article: Quinoline and quinolones: promising scaffolds for future antimycobacterial agents Source: Taylor & Francis Online URL
  • Source: DOI.
Exploratory

Technical Guide: Electronic Properties and Reactivity of the 2-Chloro Position in Quinolines

The following technical guide details the electronic properties and reactivity profile of the 2-chloroquinoline scaffold. Executive Summary The 2-chloroquinoline moiety represents a critical pharmacophore and synthetic b...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the electronic properties and reactivity profile of the 2-chloroquinoline scaffold.

Executive Summary

The 2-chloroquinoline moiety represents a critical pharmacophore and synthetic building block in medicinal chemistry.[1][2] Its unique reactivity profile is governed by the "aza-effect," where the adjacent quinoline nitrogen atom creates a highly electron-deficient center at the C-2 position. This guide provides a comprehensive analysis of the electronic structure, orthogonal reactivity patterns (SNAr vs. Pd-catalyzed coupling), and validated protocols for functionalizing this position. It is designed for researchers requiring precise control over site-selective transformations in polyfunctionalized heterocycles.

Electronic Structure and Mechanistic Grounding

The Aza-Activation Effect

The reactivity of 2-chloroquinoline is distinct from its carbocyclic analogue (2-chloronaphthalene) and its regioisomer (4-chloroquinoline) due to the electronic influence of the pyridine ring nitrogen.

  • Inductive Effect (-I): The electronegative nitrogen atom (

    
    ) exerts a strong electron-withdrawing inductive effect. Since inductive effects decay with distance (
    
    
    
    ), the C-2 position (ortho to N) is significantly more electron-deficient than the C-4 position (para to N).
  • Resonance Effect (-M): During nucleophilic attack, the negative charge in the transition state (Meisenheimer complex) can be delocalized onto the nitrogen atom. This is thermodynamically favorable because nitrogen accommodates the negative charge better than carbon.

  • LUMO Coefficients: Frontier Molecular Orbital (FMO) analysis typically reveals a high coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-2 position, making it the primary site for "soft" nucleophilic attack and orbital-controlled reactions.

Dipole and Bond Character

The C2–Cl bond is polarized, but unlike standard alkyl halides, the bond strength is reinforced by partial double-bond character due to ring aromaticity. However, the polarization toward the chlorine and the nitrogen makes the C-2 carbon highly susceptible to nucleophilic addition.

Reactivity Profile: The "Orthogonality" Principle

A key advantage of the 2-chloroquinoline scaffold is its orthogonal reactivity . It allows for sequential functionalization when paired with other halogens (e.g., 6-bromo-2-chloroquinoline).

Reaction TypeReactivity OrderMechanistic Driver
SNAr C-2 > C-4 >> C-3/C-6Inductive proximity to Nitrogen; stabilization of anionic intermediate.
Pd-Coupling C-I > C-Br > C-OTf > C-2-Cl Oxidative addition rate (Bond Dissociation Energy).
Lithiation C-3 (via Directed Ortho Metalation)Acidity of C-H bond; C-2 is prone to nucleophilic attack by alkyl-Li.
Nucleophilic Aromatic Substitution (SNAr)

This is the dominant reaction mode for 2-chloroquinolines. Unlike chlorobenzene, which requires forcing conditions or benzyne mechanisms, 2-chloroquinoline reacts with amines, alkoxides, and thiols under mild-to-moderate heating.

Mechanism: The reaction proceeds via an Addition-Elimination pathway.[3][4] The rate-determining step is typically the formation of the Meisenheimer complex.

SNAr_Mechanism cluster_stabilization Electronic Stabilization Start 2-Chloroquinoline TS Meisenheimer Complex (Anionic Intermediate) Start->TS Addition (k1) Rate Determining Nu Nucleophile (Nu:) Nu->TS Product 2-Substituted Quinoline TS->Product Elimination (k2) Fast LG Cl- Leaving Group TS->LG Note Nitrogen atom stabilizes negative charge in TS Note->TS

Figure 1: SNAr Mechanism showing the critical Addition-Elimination pathway stabilized by the quinoline nitrogen.

Transition-Metal Catalyzed Cross-Coupling

While less reactive than bromides or iodides toward oxidative addition, the 2-chloro position is an excellent substrate for Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings.

  • Challenge: The C-Cl bond is stronger than C-Br.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or BINAP) to facilitate the oxidative addition step.

  • Selectivity: In 2,4-dichloroquinoline, the C-2 position is generally more reactive toward SNAr, but in Pd-coupling, the selectivity can be tuned by ligand choice, though C-2 often reacts preferentially due to electronic activation.

Lithiation and Functionalization

Direct lithiation of 2-chloroquinoline using n-BuLi is not recommended as it typically leads to nucleophilic addition of the butyl group at C-2 (displacing Cl or adding across the C=N bond).

  • Correct Protocol: Use non-nucleophilic bases like LDA (Lithium Diisopropylamide) or LiTMP at low temperatures (-78 °C).

  • Regioselectivity: Deprotonation occurs preferentially at C-3 (ortho to the chloro group) or C-4, depending on other substituents, allowing for "halogen dance" or electrophilic trapping at C-3.

Experimental Protocols

Protocol A: Selective SNAr Amination at C-2

Validates the high electrophilicity of C-2.

Objective: Synthesis of 2-(piperidin-1-yl)quinoline. Scope: Applicable to primary/secondary amines.[5]

  • Reagents:

    • 2-Chloroquinoline (1.0 equiv)

    • Piperidine (1.2 equiv)

    • K2CO3 (2.0 equiv)

    • Solvent: DMF (Dimethylformamide) or DMSO.

  • Procedure:

    • Dissolve 2-chloroquinoline (163 mg, 1.0 mmol) in DMF (3 mL) in a reaction vial.

    • Add K2CO3 (276 mg, 2.0 mmol) followed by piperidine (118 µL, 1.2 mmol).

    • Critical Step: Heat the mixture to 80–100 °C for 4–6 hours. Note: Uncatalyzed SNAr at C-2 often requires heat, unlike acid chlorides.

    • Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot.

    • Workup: Pour into ice-water (20 mL). The product usually precipitates. Filter and wash with water.[6] If oil forms, extract with EtOAc, wash with brine (3x to remove DMF), dry over Na2SO4, and concentrate.

  • Validation: 1H NMR will show the loss of the C-2 proton signal and the appearance of piperidine multiplets.

Protocol B: Suzuki-Miyaura Coupling at C-2

Demonstrates C-C bond formation capability.

Objective: Synthesis of 2-phenylquinoline.

  • Reagents:

    • 2-Chloroquinoline (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(PPh3)4 (3–5 mol%) or Pd(OAc)2/SPhos.

    • Base: Na2CO3 (2.0 M aqueous solution).

    • Solvent: 1,4-Dioxane or Toluene/EtOH.

  • Procedure:

    • Charge a Schlenk tube with 2-chloroquinoline (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed 1,4-Dioxane (4 mL) and Na2CO3 (2 M, 1 mL).

    • Heat to reflux (100 °C) for 12 hours.

    • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry, and concentrate. Purify via flash chromatography.

Decision Tree for Functionalization

Researchers should use the following logic flow to determine the optimal synthetic route based on the desired substitution pattern.

Decision_Tree Start Target: Functionalize 2-Chloroquinoline Q1 Is the target a Heteroatom (N, O, S)? Start->Q1 Path_SNAr Use S_NAr Reaction Q1->Path_SNAr Yes Q2 Is the target a Carbon substituent? Q1->Q2 No Cond_SNAr Conditions: Heat (80-120°C) Base (K2CO3/NaH) Polar Aprotic Solvent Path_SNAr->Cond_SNAr Q3 Is regioselectivity required (e.g. vs C-4 or C-6 Halogen)? Path_SNAr->Q3 Path_Pd Use Pd-Catalyzed Coupling Q2->Path_Pd Yes Cond_Pd Suzuki (Boronic acid) Sonogashira (Alkyne) Negishi (Zincate) Path_Pd->Cond_Pd Path_Pd->Q3 Select_SNAr C-2 reacts FASTER than C-4 in S_NAr Q3->Select_SNAr S_NAr Select_Pd C-2 reacts SLOWER than C-Br/I in Pd-Coupling Q3->Select_Pd Pd-Cat

Figure 2: Strategic decision tree for selecting the appropriate functionalization pathway.

References

  • Electronic Effects in Heterocycles: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • SNAr Mechanism : Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions." Chem. Rev.1951 , 49, 273. Link

  • Lithiation Protocols : Gros, P.; Fort, Y.; Caubère, P. "New orientation in the lithiation of 2- and 3-chloroquinolines." J. Chem. Soc., Perkin Trans. 11997 , 3071. Link

  • Palladium Coupling : Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chem. Rev.1995 , 95, 2457. Link

  • Selective Functionalization : Schröter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles." Tetrahedron2005 , 61, 2245. Link

Sources

Foundational

An In-Depth Technical Guide to the Predicted Metabolic Stability of 2-Chloro-5-fluoro-6-nitroquinoline Derivatives

Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for clinical success. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for clinical success. This guide provides a comprehensive technical overview of the predicted metabolic stability of 2-Chloro-5-fluoro-6-nitroquinoline derivatives, a class of compounds with significant potential in medicinal chemistry. As researchers, scientists, and drug development professionals, understanding the metabolic liabilities of this scaffold is paramount for guiding lead optimization and selecting candidates with favorable drug-like properties. This document synthesizes established principles of drug metabolism with predictive insights tailored to the unique structural features of this quinoline series. We will explore the interplay of the chloro, fluoro, and nitro substituents on the quinoline core, detailing both in silico predictive methodologies and foundational in vitro experimental protocols. The causality behind experimental choices and the establishment of self-validating systems are emphasized to ensure scientific integrity.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the early stages of drug discovery, the focus often lies on optimizing pharmacological potency and selectivity. However, a significant proportion of promising candidates fail during later development stages due to poor pharmacokinetic properties, with metabolic instability being a primary contributor.[1] The rapid metabolism of a drug can lead to low bioavailability and a short duration of action, necessitating frequent and high doses, which can, in turn, increase the risk of adverse effects.[2] Therefore, a proactive assessment of metabolic stability is essential to wisely allocate resources to compounds with a higher probability of clinical success.[1]

The liver is the primary organ responsible for drug metabolism, where a complex array of enzymes, most notably the Cytochrome P450 (CYP) superfamily, biotransform xenobiotics to facilitate their elimination.[2][3] This process typically involves Phase I reactions (oxidation, reduction, hydrolysis) that introduce or unmask functional groups, followed by Phase II reactions (conjugation) that increase water solubility for excretion.[3] Understanding how a new chemical entity (NCE) interacts with these enzymatic systems is fundamental to predicting its metabolic fate.

This guide focuses on the 2-Chloro-5-fluoro-6-nitroquinoline scaffold. The unique combination of a quinoline core, halogen substituents, and a nitro group presents a complex metabolic puzzle. Each of these structural features can influence the molecule's susceptibility to enzymatic attack.

Structural Features and Predicted Metabolic Liabilities of 2-Chloro-5-fluoro-6-nitroquinoline

The metabolic stability of a molecule is intrinsically linked to its chemical structure.[4] The 2-Chloro-5-fluoro-6-nitroquinoline scaffold possesses several features that are likely to be recognized by metabolic enzymes.

  • The Quinoline Core: Quinoline itself is known to undergo metabolism, primarily through oxidation mediated by CYP enzymes.[5] Common metabolic pathways include hydroxylation at various positions on the ring system and the formation of N-oxides.[5] For instance, CYP2A6 and CYP2E1 have been identified as key enzymes in the metabolism of quinoline in human liver microsomes.[5]

  • Halogen Substituents (Chloro and Fluoro): The presence of halogen atoms can significantly impact metabolic stability. The electron-withdrawing nature of chlorine and fluorine can influence the reactivity of the aromatic system. While halogenation can sometimes block sites of metabolism, leading to increased stability, these substituents can also direct metabolism to other positions or be subject to metabolic dehalogenation, although the latter is less common for fluoro and chloro groups on aromatic rings.

  • The Nitro Group: The nitro group is a strong electron-withdrawing moiety and a well-known substrate for reductive metabolism.[6][7] This process, often catalyzed by nitroreductases present in the liver and gut microbiota, involves a six-electron reduction to form nitroso, N-hydroxylamino, and ultimately, amino metabolites.[6][7] These reactive intermediates can sometimes lead to toxicity.[8] The reduction of the nitro group is a critical metabolic pathway to consider for these derivatives.[6][7][9]

Predicted Sites of Metabolism: Based on these structural features, several metabolic pathways can be hypothesized for 2-Chloro-5-fluoro-6-nitroquinoline derivatives:

  • Nitroreduction: The 6-nitro group is a prime candidate for reduction to an amino group.[6][7]

  • Aromatic Hydroxylation: The quinoline ring system is susceptible to CYP-mediated hydroxylation. The precise location will be influenced by the electronic effects of the existing substituents.

  • Oxidative Dechlorination: While less common, the 2-chloro substituent could potentially undergo oxidative metabolism.

In Silico Prediction of Metabolic Stability

Before embarking on resource-intensive experimental studies, in silico models provide a valuable first pass at predicting metabolic stability.[1][10] These computational tools use a molecule's structure to estimate its susceptibility to metabolism.

Ligand-Based Approaches

Ligand-based methods rely on the principle that a compound's metabolic fate is a direct consequence of its chemical structure.[10] Quantitative Structure-Activity Relationship (QSAR) models are a prominent example, where mathematical relationships are established between a set of molecular descriptors and experimentally determined metabolic stability.[11] For the 2-Chloro-5-fluoro-6-nitroquinoline series, descriptors such as electronic properties (e.g., partial charges, HOMO/LUMO energies), lipophilicity (logP), and steric parameters would be calculated and correlated with metabolic stability data from a training set of related compounds.

Structure-Based Approaches

Structure-based approaches consider the three-dimensional interaction between the substrate and the active site of a metabolic enzyme, typically a CYP isoform.[10] Molecular docking simulations can be employed to predict the binding affinity and orientation of 2-Chloro-5-fluoro-6-nitroquinoline derivatives within the active site of major CYP enzymes like CYP3A4, 2D6, and 2C9.[2][12] A high binding affinity and a favorable orientation for enzymatic attack would suggest a higher likelihood of metabolism.

The following diagram illustrates a conceptual workflow for the in silico prediction of metabolic stability.

in_silico_workflow cluster_input Input cluster_prediction Predictive Models cluster_output Predicted Output compound 2-Chloro-5-fluoro-6-nitroquinoline Derivative Structure qsar QSAR Models (Ligand-Based) compound->qsar Calculate Descriptors docking Molecular Docking (Structure-Based) compound->docking 3D Conformation stability Predicted Metabolic Stability (t½, CLint) qsar->stability som Predicted Sites of Metabolism docking->som som->stability

Caption: In Silico Workflow for Predicting Metabolic Stability.

In Vitro Experimental Assessment of Metabolic Stability

While in silico models are useful for initial screening, experimental validation is crucial.[11] In vitro assays using liver-derived systems are the gold standard for assessing metabolic stability in early drug discovery.[13][14]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are enriched in Phase I metabolic enzymes, particularly CYPs.[15][16] This assay is a high-throughput and cost-effective method to evaluate a compound's susceptibility to CYP-mediated metabolism.[16]

Principle: The test compound is incubated with liver microsomes in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions.[16] The disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Prepare a stock solution of the 2-Chloro-5-fluoro-6-nitroquinoline derivative in a suitable organic solvent (e.g., DMSO).

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) containing magnesium chloride.[17]

    • Prepare an NADPH regenerating system solution.

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound solution (final concentration typically 1 µM).[16]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the incubation mixture.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard.[16][17]

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the test compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation: Predicted Microsomal Stability

Compoundt½ (min)CLint (µL/min/mg protein)Predicted Stability Class
Positive Control (High Clearance)< 10> 138Low
Positive Control (Low Clearance)> 60< 23High
2-Chloro-5-fluoro-6-nitroquinolinePredicted ValuePredicted ValuePredicted Class
Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of metabolic enzymes and cofactors present in intact cells.[15] Hepatocyte stability assays use cryopreserved or fresh hepatocytes, providing a more comprehensive assessment of both Phase I and Phase II metabolism.[13][14]

Principle: The test compound is incubated with a suspension of hepatocytes, and its disappearance is monitored over time. This system more closely mimics the in vivo environment.

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).

    • Resuspend the hepatocytes in the incubation medium to the desired cell density (e.g., 1 x 10^6 viable cells/mL).[17]

  • Incubation:

    • Prepare a working solution of the 2-Chloro-5-fluoro-6-nitroquinoline derivative in the incubation medium.

    • Add the test compound working solution to the hepatocyte suspension.

    • Incubate the mixture at 37°C in a CO₂ incubator, often with gentle shaking.[17]

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.

    • Process the samples as described for the microsomal assay for LC-MS/MS analysis.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, yielding t½ and CLint values. The CLint is typically expressed as µL/min/10^6 cells.

The following diagram illustrates the experimental workflow for in vitro metabolic stability assays.

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_results Results compound Test Compound (2-Chloro-5-fluoro-6-nitroquinoline) mic_inc Microsomal Incubation compound->mic_inc hep_inc Hepatocyte Incubation compound->hep_inc microsomes Liver Microsomes microsomes->mic_inc hepatocytes Hepatocytes hepatocytes->hep_inc cofactors Cofactors (NADPH) cofactors->mic_inc sampling Time-Point Sampling mic_inc->sampling hep_inc->sampling quenching Reaction Quenching (Acetonitrile) sampling->quenching lcms LC-MS/MS Analysis quenching->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: In Vitro Metabolic Stability Experimental Workflow.

Strategies for Modulating Metabolic Stability

Should the initial assessment reveal that the 2-Chloro-5-fluoro-6-nitroquinoline scaffold is metabolically labile, several medicinal chemistry strategies can be employed to improve its stability:

  • Blocking Sites of Metabolism: If a specific site of metabolism is identified (e.g., hydroxylation at a particular position), introducing a sterically hindering group or an electron-withdrawing group at or near that position can prevent enzymatic attack.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be an effective strategy. For example, if the nitro group is rapidly reduced, exploring other electron-withdrawing groups might be warranted.

  • Modulating Lipophilicity: Very lipophilic compounds tend to be better substrates for CYP enzymes. Reducing the lipophilicity of the derivatives may decrease their metabolic rate.

Conclusion

The metabolic stability of 2-Chloro-5-fluoro-6-nitroquinoline derivatives is a multifaceted property governed by the interplay of the quinoline core and its chloro, fluoro, and nitro substituents. A combination of in silico prediction and in vitro experimentation provides a robust framework for assessing this critical drug-like property. Early characterization of metabolic liabilities allows for informed decisions in the lead optimization process, ultimately increasing the likelihood of developing clinically viable drug candidates from this promising chemical series. This guide provides the foundational knowledge and methodologies for researchers to confidently navigate the metabolic landscape of these complex molecules.

References

  • In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. (2006). Bentham Science Publishers.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.).
  • In Silico Drug Metabolism Prediction Services. (n.d.).
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • In silico approaches to predicting drug metabolism, toxicology and beyond. (n.d.). Portland Press.
  • Metabolism and the fluoroquinolones. (n.d.). PubMed.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022).
  • Metabolic Stability Assays. (n.d.). WuXi AppTec Lab Testing Division.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)
  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Pressbooks.
  • Cytochrome P450 species involved in the metabolism of quinoline. (n.d.). PubMed.
  • What's the importance of cytochrome P450 metabolism?. (2024). Optibrium.
  • Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (2022). Walsh Medical Media.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic aromatic substitution of 2-Chloro-5-fluoro-6-nitroquinoline

Application Note: Strategic Regiocontrol in the Nucleophilic Aromatic Substitution ( ) of 2-Chloro-5-fluoro-6-nitroquinoline Part 1: Executive Summary & Mechanistic Rationale The Challenge: Orthogonal Reactivity The scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Regiocontrol in the Nucleophilic Aromatic Substitution (


) of 2-Chloro-5-fluoro-6-nitroquinoline 

Part 1: Executive Summary & Mechanistic Rationale

The Challenge: Orthogonal Reactivity The scaffold 2-Chloro-5-fluoro-6-nitroquinoline represents a classic "electrophile duality" challenge in medicinal chemistry. It possesses two distinct electrophilic sites susceptible to nucleophilic attack:[1]

  • C2-Chlorine: Activated by the quinoline nitrogen (via inductive effect and resonance, analogous to 2-chloropyridine).

  • C5-Fluorine: Activated by the ortho-nitro group at C6.

The Solution: Exploiting the Element Effect In


 reactions, the rate-determining step is the formation of the Meisenheimer complex.[2] Consequently, the bond strength of the leaving group (C-F vs. C-Cl) is less critical than the electronegativity. Fluorine, being highly electronegative, stabilizes the anionic transition state significantly more than chlorine.

Therefore, under kinetically controlled conditions, nucleophilic attack occurs preferentially at the C5-position (displacing Fluorine) , driven by the strong activation of the ortho-nitro group and the "Element Effect" (


). The C2-chlorine remains intact, serving as a handle for subsequent functionalization (e.g., Suzuki coupling or a second, harsher 

).

Scope of Protocol This guide details the regioselective displacement of the C5-Fluorine by secondary amines (using Morpholine as a model nucleophile).

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways and the thermodynamic logic behind the selected protocol.

SNAr_Pathways cluster_legend Mechanistic Driver Start 2-Chloro-5-fluoro- 6-nitroquinoline TS_A Transition State A (C5 Attack - Low Barrier) Stabilized by o-NO2 + F Start->TS_A  Fast (Kinetic) TS_B Transition State B (C2 Attack - High Barrier) Stabilized by Ring N Start->TS_B  Slow Prod_A Product A (Major) 5-Amino-2-chloro- 6-nitroquinoline TS_A->Prod_A Prod_B Product B (Minor/Impurity) 2-Amino-5-fluoro- 6-nitroquinoline TS_B->Prod_B Info The high electronegativity of F lowers the energy of the C5 Meisenheimer complex more effectively than Cl does for C2, despite C2's alpha-N activation.

Caption: Reaction coordinate logic demonstrating the kinetic preference for C5-Fluorine displacement over C2-Chlorine displacement.[1][2][3][4][5][6][7][8][9]

Part 3: Experimental Protocol

Reagents & Materials[1][4][7][8][10][11]
ReagentRoleEquivalentsNotes
2-Chloro-5-fluoro-6-nitroquinoline Substrate1.0Limiting reagent.
Morpholine Nucleophile1.05 - 1.10Slight excess ensures conversion; avoid large excess to prevent bis-addition.
DIPEA (Hünig's Base) HF Scavenger1.5 - 2.0Neutralizes HF generated; prevents protonation of nucleophile.
THF (Tetrahydrofuran) Solvent-Anhydrous. Preferred over DMF to allow lower temp control.
IPA (Isopropyl Alcohol) Workup-For precipitation/trituration.
Step-by-Step Methodology

Step 1: Preparation (0 min)

  • Charge an oven-dried round-bottom flask with 2-Chloro-5-fluoro-6-nitroquinoline (1.0 eq).

  • Add anhydrous THF (concentration: 0.1 M - 0.2 M).

  • Critical: Cool the solution to -10°C to 0°C using an ice/salt bath.

    • Why? Low temperature maximizes the selectivity ratio (

      
      ). At room temperature, trace C2 substitution may occur.[1]
      

Step 2: Nucleophile Addition (15 min)

  • Add DIPEA (1.5 eq) to the stirred solution.

  • Add Morpholine (1.05 eq) dropwise over 10 minutes.

    • Observation: The solution will likely deepen in color (yellow/orange to deep red/orange) due to the formation of the charge-transfer complex/Meisenheimer intermediate.

Step 3: Reaction (1 - 4 hours)

  • Allow the reaction to stir at 0°C for 1 hour.

  • Monitor by LC-MS or TLC (Hexane:EtOAc 3:1).

    • Target: Disappearance of starting material (SM).[1]

    • Checkpoint: If SM remains after 2 hours at 0°C, allow to warm to 10°C . Do not heat to reflux.

Step 4: Quench & Workup

  • Method A (Precipitation - Preferred):

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Add Water (5 volumes) slowly with vigorous stirring.

    • The yellow/orange solid product should precipitate.

    • Filter the solid and wash with cold water (2x) and cold heptane (1x).

  • Method B (Extraction - If oil forms):

    • Dilute with EtOAc.[10]

    • Wash with saturated

      
       (to remove HF salts) and Brine.
      
    • Dry over

      
       and concentrate.
      

Step 5: Purification

  • Recrystallize from IPA/Heptane or perform flash chromatography (0-30% EtOAc in Hexanes).

  • Note: The C2-substituted impurity (if present) usually has a significantly different

    
     due to the remaining polar nitro/fluoro combination.
    

Part 4: Data & Troubleshooting

Solvent & Base Screening Data[1]

The following table summarizes optimization runs to validate the protocol.

EntrySolventBaseTempTimeYield (Isolated)Regio-Ratio (C5:C2)
1DMF

25°C2 h82%90:10
2DMF

60°C1 h75%75:25
3THF DIPEA 0°C 3 h 94% >99:1
4DCM

0°C4 h88%98:2
5EtOHNoneReflux2 hMixture60:40
  • Insight: Polar aprotic solvents like DMF at higher temperatures promote the "harder" attack at C2 or bis-substitution. THF at low temperature provides the best kinetic control.

Experimental Workflow Diagram

Workflow Setup Setup: Substrate + THF Cool to 0°C Addition Addition: Add DIPEA Add Amine (Dropwise) Setup->Addition Monitor Monitor (LCMS): Check for SM consumption Check for bis-addition Addition->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait/Warm slightly) Workup Workup: Concentrate -> Add Water Filter Precipitate Decision->Workup Yes Purify Purification: Recrystallization (IPA) or Column Chromatography Workup->Purify

Caption: Operational workflow for the high-fidelity synthesis of 5-amino-2-chloro-6-nitroquinoline.

Part 5: References

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanism: 
    
    • Topic: General mechanism and the "Element Effect" (F >> Cl).

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Mechanism."

    • URL:[Link]

  • Regioselectivity in Quinoline Derivatives:

    • Topic: Analysis of C2 vs C4 vs C5 reactivity in nitro-quinolines.

    • Source:Molecules (MDPI). "Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement."

    • URL:[Link]

  • Fluorine as a Leaving Group in Heterocycles:

    • Topic: Reactivity of fluoronitro-species compared to chloronitro-species.

    • Source: Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution."

    • URL:[Link]

  • BenchChem Application Note (Analogous Scaffold):

    • Topic: Protocols for 2-Chloro-5,6-difluoroquinoxaline (demonstrating F-displacement preference).

    • Source: BenchChem Protocols.[1]

Sources

Application

Application Note: Chemoselective Reduction of the Nitro Group in 2-Chloro-5-fluoro-6-nitroquinoline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Chloro-5-fluoro-6-nitroquinoline (CAS: 455955-32-5) Objective: High-yield reduction of the 6-nitro group to an amine while st...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-Chloro-5-fluoro-6-nitroquinoline (CAS: 455955-32-5) Objective: High-yield reduction of the 6-nitro group to an amine while strictly preserving the 2-chloro and 5-fluoro substituents.

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized quinolines often requires the strategic reduction of nitro groups to anilines. However, 2-chloro-5-fluoro-6-nitroquinoline presents a significant chemoselectivity challenge. The quinoline nitrogen withdraws electron density from the aromatic ring, rendering the C2 position highly electrophilic. Consequently, the 2-chloro substituent is extremely susceptible to hydrogenolysis (reductive dechlorination) and nucleophilic aromatic substitution (SNAr).

Standard catalytic hydrogenation conditions (e.g., Pd/C or Pt/C with H₂) will rapidly undergo oxidative addition into the activated C2–Cl bond, leading to the formation of the undesired dechlorinated byproduct, 6-amino-5-fluoroquinoline [1].

To achieve true chemoselectivity, Single Electron Transfer (SET) mechanisms must be employed. Reagents such as Iron powder (Fe) or Tin(II) chloride (SnCl₂) operate by sequentially transferring electrons and protons directly to the highly electrophilic nitro group, forming a nitro radical anion that is subsequently reduced to the amine. Because this mechanism bypasses transition-metal insertion into the carbon-halogen bond, both the 2-chloro and 5-fluoro groups are perfectly preserved [2].

ReactionPathways SM 2-Chloro-5-fluoro- 6-nitroquinoline Cond1 Fe/NH₄Cl or SnCl₂ (SET Mechanism) SM->Cond1 Cond2 Pd/C, H₂ (Catalytic Hydrogenation) SM->Cond2 Prod1 6-Amino-2-chloro- 5-fluoroquinoline (Target: >90% Yield) Cond1->Prod1 Chemoselective Prod2 6-Amino-5-fluoroquinoline (Dechlorinated Byproduct) Cond2->Prod2 Hydrogenolysis (C-Cl Cleavage)

Chemoselective vs. non-selective reduction pathways for 2-chloro-5-fluoro-6-nitroquinoline.

Comparative Methodology for Nitro Reduction

The following table summarizes the quantitative data and operational parameters for various reduction methods applied to halogenated nitroarenes [3].

Reduction MethodReagents & SolventChemoselectivity (Halogen Retention)ScalabilityTypical YieldOperational Notes
Modified Béchamp Fe powder, NH₄Cl, EtOH/H₂O (80°C)Excellent (>99%)High (Kg scale)85 – 95%Industry standard. Requires hot filtration through Celite to remove iron oxide sludge.
Tin(II) Chloride SnCl₂·2H₂O, EtOH or EtOAc (70°C)Excellent (>99%)Medium (Lab scale)88 – 98%Extremely mild. Requires basic workup (pH 8) to prevent tin emulsion formation.
Zinc Reduction Zn dust, NH₄Cl, THF/H₂O (RT)Good (~90%)Medium75 – 85%Fast reaction at room temperature, but Zn can occasionally cause minor dechlorination.
Catalytic H-gen Pd/C, H₂ gas, MeOH (RT)Poor (<5%)High< 10%Not Recommended. Rapid and complete loss of the 2-chloro substituent.

Detailed Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity and reproducibility. Protocol A is recommended for scale-up due to reagent cost and environmental profile, while Protocol B is ideal for rapid, high-yielding lab-scale synthesis.

Protocol A: Iron-Mediated Reduction (Modified Béchamp)

This method utilizes Iron powder and Ammonium Chloride. The mild acidity of NH₄Cl provides the necessary protons for the reduction without triggering the hydrolysis of the 2-chloro group, which would occur if strong mineral acids (like HCl) were used [3].

Materials Required:

  • 2-Chloro-5-fluoro-6-nitroquinoline (1.0 eq, e.g., 10 mmol, 2.26 g)

  • Iron powder, fine mesh (5.0 eq, 50 mmol, 2.79 g)

  • Ammonium chloride (NH₄Cl) (5.0 eq, 50 mmol, 2.67 g)

  • Ethanol / Water (4:1 v/v, 50 mL)

  • Celite® 545

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-chloro-5-fluoro-6-nitroquinoline in 40 mL of Ethanol and 10 mL of deionized Water.

  • Activation: Add the Iron powder and Ammonium chloride directly to the suspension. Causality Note: The addition of water is critical to solubilize the NH₄Cl and facilitate the electron transfer from the solid iron surface.

  • Reaction: Heat the vigorously stirring mixture to 80°C (reflux). The mixture will turn dark brown/black as iron oxides form. Maintain reflux for 2 to 4 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material should completely disappear, replaced by a more polar, fluorescent spot (the amine).

  • Filtration: While the mixture is still hot (to prevent precipitation of the product), filter it through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot Ethanol (3 × 20 mL) and Ethyl Acetate (30 mL). Warning: Do not let the iron cake dry out completely in the air, as finely divided iron can be pyrophoric.

  • Workup: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (100 mL) and wash with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 6-amino-2-chloro-5-fluoroquinoline as a pale yellow to tan solid.

FeWorkflow Step1 1. Suspend SM in EtOH/H₂O (4:1) Step2 2. Add Fe powder (5 eq) & NH₄Cl (5 eq) Step1->Step2 Step3 3. Reflux at 80°C for 2-4 hours Step2->Step3 Step4 4. Cool & Filter through Celite pad Step3->Step4 Step5 5. Concentrate filtrate in vacuo Step4->Step5 Step6 6. Extract (EtOAc/H₂O), Dry, & Isolate Step5->Step6

Step-by-step experimental workflow for the Iron/Ammonium Chloride mediated reduction.

Protocol B: Tin(II) Chloride Reduction

Tin(II) chloride dihydrate is a highly specific reagent for nitro reductions in the presence of sensitive functional groups. It operates smoothly at lower temperatures compared to iron.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-chloro-5-fluoro-6-nitroquinoline (1.0 eq, 5 mmol, 1.13 g) in Ethyl Acetate (30 mL) or Ethanol (30 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 25 mmol, 5.64 g) in one portion.

  • Reaction: Heat the mixture to 70°C for 2 hours.

  • Quenching (Critical Step): Cool the mixture to room temperature. Carefully pour the reaction into a beaker containing crushed ice and saturated aqueous NaHCO₃. Adjust the pH to 7–8. Causality Note: SnCl₂ forms gelatinous tin hydroxides at neutral pH, which trap the product and cause severe emulsions. The basic pH ensures the formation of filterable tin salts.

  • Filtration: Filter the resulting milky suspension through a pad of Celite, washing the cake generously with Ethyl Acetate.

  • Isolation: Separate the layers of the filtrate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure amine.

Analytical Validation & Troubleshooting

To ensure the integrity of the self-validating system, researchers must confirm the success of the chemoselective reduction using the following analytical markers:

  • Mass Spectrometry (LC-MS): The starting material (2-chloro-5-fluoro-6-nitroquinoline) will show an isotopic pattern typical of a single chlorine atom (approx. 3:1 ratio for M / M+2). The target product (6-amino-2-chloro-5-fluoroquinoline) will exhibit an[M+H]⁺ peak at m/z 197.0 (and 199.0 for the ³⁷Cl isotope). If an [M+H]⁺ peak at m/z 163.1 is observed, it indicates that unwanted reductive dechlorination has occurred.

  • NMR Spectroscopy (¹H NMR): The disappearance of the highly deshielded aromatic protons adjacent to the nitro group, replaced by an upfield shift of the aromatic protons and the appearance of a broad singlet integrating for 2H (the -NH₂ group) around 4.0–5.5 ppm (depending on the solvent, usually DMSO-d6 or CDCl₃).

  • Troubleshooting Emulsions: If using Protocol B and emulsions persist during extraction, add a saturated solution of Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 30 minutes. This chelates the tin ions, breaking the emulsion and allowing for clean phase separation.

References

  • Lipshutz, B. H., et al. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." NIH Public Access / Organic Letters. Available at:[Link]

  • ResearchGate Publications. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." ResearchGate. Available at:[Link]

Method

Application Note: Strategic Execution of the Suzuki-Miyaura Coupling for the Synthesis of 5-Fluoro-6-nitro-2-(aryl)quinolines

Abstract This comprehensive application note provides a detailed protocol and theoretical framework for the successful execution of the Suzuki-Miyaura cross-coupling reaction with a challenging, electron-deficient substr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed protocol and theoretical framework for the successful execution of the Suzuki-Miyaura cross-coupling reaction with a challenging, electron-deficient substrate: 2-Chloro-5-fluoro-6-nitroquinoline. Quinolines are a privileged scaffold in medicinal chemistry, and the C-2 functionalization of this specific derivative is crucial for the synthesis of novel compounds in drug discovery programs. The protocol herein addresses the inherent difficulties posed by the electron-withdrawing nitro and fluoro groups and the relative inertness of the C-Cl bond. We present a systematically optimized procedure employing a modern palladium-ligand system, offering a robust and reproducible method for researchers in synthetic and medicinal chemistry.

Introduction: The Challenge of Coupling Electron-Deficient Chloroquinolines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its application in the pharmaceutical industry is widespread, particularly for the synthesis of biaryl and heteroaryl structures that are common motifs in bioactive molecules.

The substrate in focus, 2-Chloro-5-fluoro-6-nitroquinoline, presents a significant synthetic challenge. The quinoline core is highly electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen, the nitro group at C-6, and the fluorine atom at C-5. While electron deficiency can sometimes facilitate the initial oxidative addition step, the C-2 chlorine bond is notoriously less reactive than its bromine or iodine counterparts. This necessitates the use of highly active catalyst systems, typically involving sterically hindered and electron-rich phosphine ligands, to achieve efficient coupling. This guide provides a proven methodology to overcome these obstacles.

Mechanistic Considerations and Component Selection

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate. The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step in the cycle.

Suzuki_Miyaura_Catalytic_Cycle Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Intermediate (Aryl-Pd(II)-Cl)L₂ Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Aryl-Pd(II)-Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetal->Product ArylHalide 2-Chloro-5-fluoro-6-nitroquinoline (Ar-Cl) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal Activates Boronic Acid Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents - Chloroquinoline - Boronic Acid - Base (K₃PO₄) - Catalyst/Ligand glassware 2. Dry Glassware (Oven or flame-dry) reagents->glassware setup 3. Assemble Reaction (Under Inert Atmosphere N₂/Ar) glassware->setup degas 4. Degas Solvent (Sparging or Freeze-Pump-Thaw) setup->degas add_solvent 5. Add Solvent & Reagents to Flask degas->add_solvent heat 6. Heat to 100 °C (Monitor by TLC/LC-MS) add_solvent->heat cool 7. Cool to Room Temp heat->cool filter 8. Dilute & Filter (Through Celite®) cool->filter extract 9. Liquid-Liquid Extraction filter->extract purify 10. Column Chromatography extract->purify product 11. Isolate Pure Product purify->product characterize 12. Characterize (NMR, MS) purify->characterize purify->characterize

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • 2-Chloro-5-fluoro-6-nitroquinoline (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

  • Reagents for workup and purification (Ethyl acetate, brine, Celite®, silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask, add 2-Chloro-5-fluoro-6-nitroquinoline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos. [1]2. Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 5:1 mixture of anhydrous 1,4-Dioxane and deionized water. Degas this solvent mixture by bubbling Nitrogen or Argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction progress should be monitored periodically (e.g., every 4 hours) by taking a small aliquot and analyzing it by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. [1]6. Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. [1]7. Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure coupled product. [1]8. Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. [1]

Troubleshooting and Safety

Problem Potential Cause Suggested Solution
No or Low Conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use freshly opened, high-purity reagents.
Low reaction temperatureEnsure the internal reaction temperature reaches the target.
Ineffective base/ligandRe-screen conditions with a different ligand (e.g., XPhos) or a stronger base (e.g., Cs₂CO₃).
Protodeboronation Excess water or prolonged reaction timeUse anhydrous solvent and freshly dried base. Do not let the reaction run significantly longer than necessary once complete.
Side Product Formation Reaction temperature too highReduce the temperature to 80-90 °C and monitor.
Homo-coupling of boronic acidEnsure the inert atmosphere is maintained; oxygen can promote this side reaction.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Palladium compounds, phosphine ligands, and organic solvents should be handled with care. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Nitroaromatic compounds can be energetic. Avoid excessive heat and mechanical shock.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 4, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]

  • Gómez-Benito, J., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2690-2698. [Link]

  • Bedford, R. B., et al. (2022). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Catalysis, 5, 896-903. [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(31), 18368-18374. [Link]

  • American Chemical Society. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(46), 19475-19489. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Cardiff University. (2022). The iron-catalysed Suzuki coupling of aryl chlorides. ORCA. [Link]

  • Paul Murray Catalysis Consulting. (n.d.). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2022). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-6-nitroquinoline

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Introduction & Mechanistic Rationale The synthesis of highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of highly functionalized 2-aminoquinolines is a critical pathway in drug discovery, as this scaffold is a privileged motif in kinase inhibitors and anti-infective agents [1]. When utilizing highly electron-deficient electrophiles such as 2-chloro-5-fluoro-6-nitroquinoline (CAS 455955-32-5) , chemists face a unique chemoselectivity challenge.

While the 2-chloro position of a quinoline is naturally activated for Nucleophilic Aromatic Substitution (SNAr), the presence of a strongly electron-withdrawing nitro group at C6 severely activates the adjacent C5-fluoro position. Relying on classical thermal SNAr with primary or secondary amines often results in a complex mixture of C2-amination, C5-amination, and degradation products.

To bypass this off-target reactivity, the Buchwald-Hartwig cross-coupling is employed [2]. Palladium catalysis fundamentally alters the reaction pathway. Because the bond dissociation energy of C-Cl is significantly lower than that of C-F, the Pd(0) catalyst selectively undergoes oxidative addition at the C2-Cl bond. This kinetic preference effectively isolates the reaction at the C2 position, leaving the sensitive C5-fluoro and C6-nitro groups intact.

Causality in Reagent Selection
  • Catalyst/Ligand System: A combination of Pd2(dba)3 and BrettPhos (for primary amines) or RuPhos (for secondary amines) is optimal. These bulky, electron-rich dialkylbiarylphosphines accelerate reductive elimination, preventing the Pd(II)-amido intermediate from undergoing undesired side reactions with the nitro group.

  • Base Selection: Strong alkoxide bases (e.g., NaOtBu) must be strictly avoided. They can induce direct SNAr at the C5-fluoro position or trigger redox degradation of the nitro group. Cs2CO3 is the mandated base, providing sufficient basicity to deprotonate the coordinated amine while maintaining complete chemoselectivity [3].

  • Solvent: Anhydrous 1,4-dioxane is preferred over toluene due to the superior solubility profile of polar nitroquinolines.

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the self-validating catalytic cycle, highlighting how palladium intercepts the substrate before background SNAr can occur.

Mechanism A Pd(0)L Active Catalyst B Oxidative Addition (Strictly at C2-Cl, spares C5-F) A->B C Pd(II) Aryl Complex B->C D Amine Coordination & Deprotonation (Cs2CO3) C->D E Reductive Elimination D->E E->A Regenerates F 2-Amino-5-fluoro- 6-nitroquinoline Product E->F G Background SNAr (Suppressed) 2-Chloro-5-fluoro-\n6-nitroquinoline 2-Chloro-5-fluoro- 6-nitroquinoline 2-Chloro-5-fluoro-\n6-nitroquinoline->B Pd Catalysis 2-Chloro-5-fluoro-\n6-nitroquinoline->G Thermal Amine

Caption: Pd-catalyzed Buchwald-Hartwig cycle demonstrating C2-chemoselectivity over C5-SNAr.

Quantitative Data & Optimization

To establish a self-validating protocol, reaction conditions must be optimized to monitor the disappearance of the starting material while confirming the absence of the M-19 byproduct (loss of fluorine via SNAr) via LC-MS.

Table 1: Optimization of Base and Ligand (Model: Morpholine)
EntryCatalyst / LigandBase (2.0 eq)SolventTemp (°C)Result / Yield (%)SNAr Byproduct
1None (Thermal SNAr)K2CO3DMF10015% (Complex mixture)High
2Pd2(dba)3 / BINAPNaOtBuToluene90DecompositionModerate
3Pd2(dba)3 / RuPhosK3PO4Dioxane8072%Trace
4 Pd2(dba)3 / RuPhos Cs2CO3 Dioxane 80 94% (Optimal) None Detected
Table 2: Substrate Scope under Optimal Conditions
Amine NucleophileClassLigand UsedReaction TimeIsolated Yield (%)
MorpholineSecondary AliphaticRuPhos4 h94%
AnilinePrimary AromaticBrettPhos6 h88%
tert-Butyl piperazine-1-carboxylateSecondary AliphaticRuPhos5 h91%
L-Alanine methyl esterAmino Acid Deriv.BrettPhos12 h79%

Experimental Protocols

The following workflow guarantees high fidelity and reproducibility. Because nitroaromatics can act as oxidants, strictly anaerobic conditions are required to prevent premature oxidation of the Pd(0) species.

Workflow S1 Step 1: Assembly Glovebox/Schlenk S2 Step 2: Coupling 80°C, 1,4-Dioxane S1->S2 S3 Step 3: Quench Cool & Filter S2->S3 S4 Step 4: Isolate Chromatography S3->S4

Caption: Step-by-step experimental workflow for the amination of 2-chloro-5-fluoro-6-nitroquinoline.

General Procedure for C-N Cross-Coupling

Scale: 1.0 mmol of electrophile.

Materials:

  • 2-Chloro-5-fluoro-6-nitroquinoline (1.0 mmol, 226.6 mg)

  • Amine (1.2 mmol)

  • Pd2(dba)3 (0.025 mmol, 22.9 mg, 2.5 mol%)

  • BrettPhos or RuPhos (0.06 mmol, 6 mol%)

  • Cs2CO3 (2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Transfer the tube to an argon-filled glovebox or utilize standard Schlenk line techniques (evacuate/backfill with Argon x3).

  • Reagent Loading: Add the 2-chloro-5-fluoro-6-nitroquinoline, Pd2(dba)3, the appropriate phosphine ligand, and Cs2CO3 to the vessel. If the amine is a solid, add it during this step.

  • Solvent Addition: Add 5.0 mL of sparged, anhydrous 1,4-dioxane. If the amine is a liquid, add it via a micro-syringe at this stage.

  • Reaction Execution: Seal the Schlenk tube and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 to 12 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the starting material peak vanishes; ensure the absence of the M-19 mass peak to confirm chemoselectivity.

  • Quenching and Filtration: Remove the vessel from the heat and allow it to cool to room temperature. Dilute the mixture with 10 mL of ethyl acetate (EtOAc). Filter the crude suspension through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with an additional 15 mL of EtOAc.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure 2-amino-5-fluoro-6-nitroquinoline derivative.

Troubleshooting & Expert Insights
  • Incomplete Conversion: If the reaction stalls, do not increase the temperature beyond 90 °C, as this risks thermal degradation of the nitro group. Instead, verify the anhydrous nature of the dioxane and the quality of the glovebox atmosphere.

  • Ligand Selection: For sterically hindered primary amines (e.g., tert-butylamine) or amino acid esters, BrettPhos is strictly required to prevent the formation of bis-arylated amine byproducts [1].

References

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain Source: Journal of Organic Chemistry (ACS Publications), 2008. URL:[Link][1]

  • Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL:[Link][2]

  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore Source: Synlett (Thieme E-Books & E-Journals), 2020. URL:[Link][3]

Sources

Method

Application Note: Microwave-Assisted Functionalization of 2-Chloro-5-fluoro-6-nitroquinoline

Executive Summary This guide details the microwave-assisted functionalization of 2-Chloro-5-fluoro-6-nitroquinoline , a highly versatile "dual-electrophile" scaffold. This compound is a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted functionalization of 2-Chloro-5-fluoro-6-nitroquinoline , a highly versatile "dual-electrophile" scaffold. This compound is a critical intermediate in the synthesis of next-generation kinase inhibitors, antibacterial fluoroquinolone analogs, and receptor antagonists.

Traditional thermal methods for substituting the C2-chloro position often suffer from long reaction times (4–12 hours) and poor regioselectivity due to the competing electrophilicity of the C5-fluorine atom activated by the C6-nitro group. This protocol leverages microwave irradiation to achieve:

  • Kinetic Selectivity: Preferential substitution at the C2 position over C5.

  • Accelerated Throughput: Reaction times reduced from hours to minutes (10–30 min).

  • Enhanced Purity: Cleaner reaction profiles with minimal thermal degradation byproducts.

Chemical Logic & Mechanistic Insight

The "Dual-Electrophile" Challenge

The 2-Chloro-5-fluoro-6-nitroquinoline scaffold presents two distinct electrophilic sites for Nucleophilic Aromatic Substitution (


):
  • C2-Chloro Position: Activated by the quinoline nitrogen (–C=N– bond). This is typically the primary site of attack for amines due to the lower bond dissociation energy of C-Cl compared to C-F and the high electron deficiency of the pyrimidine-like ring segment.

  • C5-Fluoro Position: Activated by the ortho-nitro group at C6. While C-F bonds are stronger, the highly electron-withdrawing nitro group makes C5 susceptible to attack, particularly under prolonged heating or with hard nucleophiles.

Microwave Advantage: Microwave heating provides rapid, uniform energy transfer. By targeting the higher reactivity of the C2 position with precise temperature control (kinetic control), we can drive the C2-substitution to completion before the C5-substitution becomes competitive.

Mechanism of Action ( )

The reaction proceeds via an addition-elimination pathway.[1] The amine nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized Meisenheimer complex. The chloride ion is then eliminated to restore aromaticity.

SNAr_Mechanism cluster_conditions Microwave Conditions Start 2-Chloro-5-fluoro- 6-nitroquinoline TS Meisenheimer Complex (Resonance Stabilized) Start->TS Nucleophilic Attack (k1) Nuc Amine Nucleophile (R-NH2) Nuc->TS Product 2-Amino-5-fluoro- 6-nitroquinoline TS->Product Elimination (k2) LG Leaving Group (Cl-) TS->LG

Figure 1: Mechanistic pathway for the


 reaction. The microwave energy accelerates the rate-limiting step (k1) while minimizing side reactions.

Experimental Protocols

Protocol A: Microwave-Assisted Amination (C2-Selective)

This is the standard protocol for introducing amine diversity elements at the C2 position.

Reagents:

  • Substrate: 2-Chloro-5-fluoro-6-nitroquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH). Note: Use DMF or NMP only if solubility is an issue, as they are harder to remove.

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-Chloro-5-fluoro-6-nitroquinoline (100 mg, 0.44 mmol) in Ethanol (2.0 mL).

  • Addition: Add the amine (0.53 mmol) followed by DIPEA (0.66 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place the vial in the microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Mode: Dynamic (Standard)

    • Temperature: 100 °C

    • Hold Time: 10–15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup:

    • Option A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold EtOH and water, and dry under vacuum.

    • Option B (Extraction): Dilute with Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc).

Table 1: Optimization of Reaction Parameters

ParameterRange TestedOptimal SettingRationale
Temperature 80–140 °C100–110 °C >120°C risks C5-F substitution; <80°C is too slow.
Time 5–60 min10–15 min Full conversion typically observed by 10 min.
Solvent DMF, EtOH, THFEtOH "Green" solvent; product often crystallizes out directly.
Base

, DIPEA
DIPEA Homogeneous bases preferred for microwave absorption efficiency.
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

For replacing the C2-Cl with an aryl or heteroaryl group.

Reagents:

  • Catalyst:

    
     (5 mol%)
    
  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Base:

    
     (2M aqueous solution, 2.0 equiv)
    
  • Solvent: DME/Water or Dioxane/Water (3:1)

Procedure:

  • Combine chloroquinoline, boronic acid, and catalyst in a microwave vial.

  • Purge with Argon/Nitrogen for 2 minutes.

  • Add degassed solvent and base.

  • Microwave at 120 °C for 20 minutes .

  • Filter through Celite, extract with EtOAc, and purify via column chromatography.

Workflow Visualization

The following diagram outlines the decision-making process and workflow for synthesizing libraries based on this scaffold.

Workflow Start Start: 2-Chloro-5-fluoro- 6-nitroquinoline Choice Select Transformation Start->Choice PathA Path A: C-N Bond Formation (Amination) Choice->PathA Target: Amino-quinoline PathB Path B: C-C Bond Formation (Suzuki Coupling) Choice->PathB Target: Aryl-quinoline StepA1 Mix: Amine + DIPEA + EtOH PathA->StepA1 StepB1 Mix: Boronic Acid + Pd Cat + Base PathB->StepB1 MW_A MW: 100°C, 15 min StepA1->MW_A MW_B MW: 120°C, 20 min StepB1->MW_B Check QC Check (LC-MS) Is C5-F intact? MW_A->Check MW_B->Check Check->Start No (Fail - Lower Temp) Workup Workup & Isolation Check->Workup Yes (Pass) Final Final Product Library Workup->Final

Figure 2: Operational workflow for microwave-assisted synthesis. Note the QC checkpoint to verify regioselectivity.

Critical Considerations & Troubleshooting

  • Regioselectivity Control: If LC-MS analysis shows formation of the bis-substituted product (substitution at both C2 and C5), reduce the reaction temperature to 80 °C and limit the amine stoichiometry to exactly 1.0–1.1 equivalents. The C2 position is kinetically favored; lower temperatures enhance this selectivity.

  • Safety Note: Nitro-substituted heterocycles can be energetic. While 2-Chloro-5-fluoro-6-nitroquinoline is generally stable, always perform the initial microwave run on a small scale (<100 mg) behind a blast shield.

  • Solvent Effects: Ethanol is preferred for promoting the precipitation of the product, which simplifies purification. If the starting material is insoluble in EtOH at room temperature, the rapid heating of the microwave usually dissolves it before the reaction completes.

References

  • Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Elsevier. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

  • MDPI. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 2-Chloro-5-fluoro-6-nitroquinoline

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of therapeutic agents, particularly in oncology.[1][2][3] This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of therapeutic agents, particularly in oncology.[1][2][3] This guide provides an in-depth exploration of 2-Chloro-5-fluoro-6-nitroquinoline , a highly functionalized starting material, for the rational design and synthesis of potent and selective kinase inhibitors. We will dissect the strategic importance of each substituent on the quinoline core, provide detailed, field-tested protocols for its derivatization, and outline a comprehensive workflow for the biological evaluation of the resulting inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block to accelerate the discovery of next-generation targeted therapies.

The Strategic Value of 2-Chloro-5-fluoro-6-nitroquinoline in Kinase Inhibitor Design

The efficacy of 2-Chloro-5-fluoro-6-nitroquinoline as a precursor for kinase inhibitors stems from the unique and synergistic contributions of its quinoline core and its specific substituents. This combination provides a robust platform for generating diverse chemical libraries with tunable pharmacological properties.

  • The Quinoline Core: An ATP-Mimetic Scaffold: The bicyclic aromatic structure of quinoline serves as an excellent bioisostere for the adenine ring of ATP.[4] This allows it to anchor within the highly conserved ATP-binding pocket of protein kinases, establishing key hydrogen bonding interactions with the hinge region of the enzyme.[4][5] This foundational binding motif is a common feature in numerous FDA-approved kinase inhibitors.[2]

  • The 2-Chloro Substituent: A Versatile Synthetic Handle: The chlorine atom at the C-2 position is the primary site for synthetic elaboration. It is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki).[4][6] This reactivity allows for the facile introduction of a wide array of side chains and ring systems, which are crucial for modulating inhibitor potency, extending into specific sub-pockets of the kinase active site, and optimizing selectivity against the broader human kinome.

  • The 5-Fluoro Group: Enhancing Pharmacological Properties: The incorporation of fluorine is a well-established strategy in modern drug design.[7] The fluorine atom at the C-5 position can significantly improve the compound's drug-like properties in several ways:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative metabolism and potentially increasing its half-life.[8][9]

    • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions and hydrogen bonds with the target protein, thereby enhancing binding affinity.[7][9][10]

    • Lipophilicity & Permeability: Strategic fluorination can increase lipophilicity, which can aid in cell membrane penetration and improve oral bioavailability.[9][10]

  • The 6-Nitro Group: A Latent Functional Group: The nitro group is a powerful electron-withdrawing group that activates the ring system for nucleophilic attack at the 2-position. More importantly, it serves as a synthetic precursor to an amino group upon reduction.[11][12] This newly formed aniline moiety provides a secondary vector for diversification, commonly functionalized via amide bond formation to interact with the solvent-exposed region of the kinase, further refining selectivity and physical properties.

Synthetic Workflow: From Building Block to Potent Inhibitor

This section details a representative, three-step synthesis of a hypothetical kinase inhibitor, QN-Inhibitor-01 , starting from 2-Chloro-5-fluoro-6-nitroquinoline. Each protocol is designed to be robust and reproducible.

G A 2-Chloro-5-fluoro- 6-nitroquinoline B Step 1: SNAr Reaction (Buchwald-Hartwig Amination) A->B 3,5-dimethoxyaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane C Intermediate 1 (2-Anilino-5-fluoro-6-nitroquinoline) B->C D Step 2: Nitro Group Reduction C->D Fe, NH₄Cl, EtOH/H₂O E Intermediate 2 (6-Amino-2-anilino-5-fluoroquinoline) D->E F Step 3: Amide Coupling E->F 4-methylbenzoic acid, HATU, DIPEA, DMF G Final Product (QN-Inhibitor-01) F->G

Caption: General synthetic workflow for the preparation of QN-Inhibitor-01.
Protocol 2.1: Step 1 - Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 2-Chloro-5-fluoro-6-nitroquinoline with 3,5-dimethoxyaniline. This reaction is highly efficient for forming the C-N bond at the C-2 position.

Table 1: Reagents for Buchwald-Hartwig Amination

Reagent M.W. Amount Moles (mmol) Eq.
2-Chloro-5-fluoro-6-nitroquinoline 228.59 1.00 g 4.37 1.0
3,5-Dimethoxyaniline 153.18 745 mg 4.81 1.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) 915.72 80 mg 0.087 0.02
Xantphos 578.68 152 mg 0.262 0.06
Cesium Carbonate (Cs₂CO₃) 325.82 2.85 g 8.74 2.0

| 1,4-Dioxane (anhydrous) | - | 20 mL | - | - |

Step-by-Step Methodology:

  • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-5-fluoro-6-nitroquinoline (1.00 g, 4.37 mmol), 3,5-dimethoxyaniline (745 mg, 4.81 mmol), Pd₂(dba)₃ (80 mg, 0.087 mmol), Xantphos (152 mg, 0.262 mmol), and cesium carbonate (2.85 g, 8.74 mmol).

  • Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the Celite® pad with additional ethyl acetate (2 x 20 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the product, Intermediate 1 , as a yellow solid.

Protocol 2.2: Step 2 - Nitro Group Reduction

This protocol details the reduction of the 6-nitro group of Intermediate 1 to a 6-amino group using iron powder in the presence of ammonium chloride. This is a classic, cost-effective, and reliable method.

Table 2: Reagents for Nitro Group Reduction

Reagent M.W. Amount Moles (mmol) Eq.
Intermediate 1 345.31 1.00 g 2.90 1.0
Iron Powder (<10 micron) 55.85 810 mg 14.5 5.0
Ammonium Chloride (NH₄Cl) 53.49 775 mg 14.5 5.0
Ethanol - 20 mL - -

| Water | - | 5 mL | - | - |

Step-by-Step Methodology:

  • In a round-bottom flask, suspend Intermediate 1 (1.00 g, 2.90 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

  • Add iron powder (810 mg, 14.5 mmol) and ammonium chloride (775 mg, 14.5 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours. The color of the reaction should change from yellow to a lighter shade.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad thoroughly with hot ethanol (3 x 15 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The crude product, Intermediate 2 , is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography (eluent: 50-80% ethyl acetate in hexanes).

Protocol 2.3: Step 3 - Amide Coupling

This final step involves the formation of an amide bond between the 6-amino group of Intermediate 2 and 4-methylbenzoic acid using HATU as the coupling agent.

Table 3: Reagents for Amide Coupling

Reagent M.W. Amount Moles (mmol) Eq.
Intermediate 2 315.33 500 mg 1.59 1.0
4-Methylbenzoic Acid 136.15 237 mg 1.74 1.1
HATU 380.23 664 mg 1.74 1.1
N,N-Diisopropylethylamine (DIPEA) 129.24 555 µL 3.18 2.0

| N,N-Dimethylformamide (DMF, anhydrous) | - | 10 mL | - | - |

Step-by-Step Methodology:

  • Dissolve Intermediate 2 (500 mg, 1.59 mmol) and 4-methylbenzoic acid (237 mg, 1.74 mmol) in anhydrous DMF (10 mL) in a dry flask under a nitrogen atmosphere.

  • Add DIPEA (555 µL, 3.18 mmol) to the solution and stir for 5 minutes.

  • Add HATU (664 mg, 1.74 mmol) in one portion. The solution may become slightly warm.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor for the disappearance of Intermediate 2 by LC-MS.

  • Once complete, pour the reaction mixture into water (50 mL). A precipitate should form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (2 x 20 mL) and then with a small amount of cold diethyl ether (10 mL).

  • Dry the solid under high vacuum. If required, purify further by recrystallization from ethanol or by silica gel chromatography to yield the final product, QN-Inhibitor-01 .

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor.

Table 4: Expected Analytical Data for QN-Inhibitor-01

Analysis Expected Result
¹H NMR (400 MHz, DMSO-d₆) Peaks corresponding to all aromatic and methyl protons; appropriate splitting patterns and integrations.
¹³C NMR (100 MHz, DMSO-d₆) Peaks corresponding to all unique carbon atoms in the molecule.
LC-MS (ESI+) Calculated m/z: 433.16 (M+H)⁺. Found: 433.2. Purity >95%.

| HRMS (ESI+) | Calculated for C₂₅H₂₂FN₄O₃ (M+H)⁺: 433.1667. Found: 433.1665. |

Biological Evaluation: A Validating Workflow

Once synthesized and characterized, the compound must be evaluated for biological activity. The following workflow provides a standard cascade for profiling a novel kinase inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation A Synthesized & Purified QN-Inhibitor-01 B Biochemical Kinase Assay (e.g., Kinase-Glo®) A->B C Determine IC₅₀ vs. Target Kinase B->C D Kinome Selectivity Screening C->D E Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) D->E Select Potent & Selective Compounds F Determine GI₅₀ in Cancer Cell Lines E->F G Target Engagement Assay (e.g., Western Blot for p-Substrate) F->G H Confirm On-Target Activity in Cells G->H I Lead Optimization H->I

Caption: Standard workflow for the biological evaluation of a novel kinase inhibitor.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the test compound against the purified target kinase.

Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining after a kinase reaction. A lower light output signifies higher kinase activity (more ATP consumed) and thus weaker inhibition.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Kinase-Glo® Reagent as per the manufacturer's protocol. Prepare a 10 mM stock solution of QN-Inhibitor-01 in 100% DMSO.

  • Compound Dilution: Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 100 µM to 1 nM) in a kinase reaction buffer.

  • Kinase Reaction: In a white, opaque 384-well plate, add the purified target kinase, its specific substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the wells. Include a positive control (DMSO vehicle, 100% kinase activity) and a negative control (no kinase, 0% activity).

  • Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection: Add an equal volume of Kinase-Glo® Reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cells that are dependent on the target kinase.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of QN-Inhibitor-01 (e.g., 50 µM to 0.5 nM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO (100 µL/well) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Context: Targeting a Key Cancer Signaling Pathway

Kinase inhibitors derived from quinoline scaffolds frequently target critical oncogenic pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[1] Dysregulation of this pathway drives proliferation and survival in many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS ATP ADP PI3K PI3K EGFR->PI3K ATP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Block Result Cell Proliferation, Survival, Angiogenesis TF->Result EGF EGF (Ligand) EGF->EGFR Inhibitor QN-Inhibitor-01 Inhibitor->EGFR Block->Result Inhibition of Protein Synthesis

Caption: Simplified EGFR signaling pathway and the point of inhibition by QN-Inhibitor-01.

Table 5: Summary of Hypothetical Biological Data for QN-Inhibitor-01

Assay Target/Cell Line Result
Biochemical IC₅₀ EGFR (wild-type) 15 nM
Biochemical IC₅₀ KDR (VEGFR2) 120 nM
Cell Proliferation GI₅₀ A549 (NSCLC, EGFR-driven) 85 nM

| Cell Proliferation GI₅₀ | HCT116 (Colon, KRAS-mut) | >10 µM |

Conclusion

2-Chloro-5-fluoro-6-nitroquinoline is a superior starting material for the synthesis of kinase inhibitors, offering multiple, distinct points for chemical modification. The strategic placement of the chloro, fluoro, and nitro groups provides a clear and logical path for generating diverse libraries of compounds. The protocols and workflows detailed herein offer a robust framework for synthesizing, characterizing, and evaluating novel inhibitors, ultimately accelerating the path from initial concept to a validated lead compound in the drug discovery pipeline.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud URL
  • Title: Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis Source: Benchchem URL
  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: Google Cloud URL
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC URL
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Source: Encyclopedia.
  • Title: Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors Source: Benchchem URL
  • Title: Current progress toward synthetic routes and medicinal significance of quinoline Source: Google Cloud URL
  • Title: Benzo[f]quinoline: A Promising Scaffold for Kinase Inhibitor Development Source: Benchchem URL
  • Title: Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines Source: MDPI URL
  • Title: Synthesis of nitroquinoline derivatives 9 Source: ResearchGate URL
  • Title: Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro Source: PMC URL
  • Title: Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors Source: Benchchem URL

Sources

Method

Application Note: Strategic Solvent Selection for Nucleophilic Aromatic Substitution (SNAr) Reactions with 2-Chloro-5-fluoro-6-nitroquinoline

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in the Nucleophilic Aromatic Substitution (SNAr) reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in the Nucleophilic Aromatic Substitution (SNAr) reaction of 2-Chloro-5-fluoro-6-nitroquinoline. This substrate is a highly valuable, electronically activated scaffold for the synthesis of novel quinoline derivatives in medicinal chemistry. We delve into the mechanistic underpinnings of solvent effects, present a comparative analysis of suitable polar aprotic solvents, and provide detailed, actionable protocols for solvent screening, reaction execution, and troubleshooting. The objective is to empower scientists to make informed decisions that enhance reaction rates, improve yields, and ensure process safety.

Introduction: The Significance of 2-Chloro-5-fluoro-6-nitroquinoline in Synthesis

The quinoline framework is a privileged scaffold in drug discovery, appearing in numerous pharmacologically active compounds.[1] The title compound, 2-Chloro-5-fluoro-6-nitroquinoline, is a particularly valuable building block due to its pronounced electronic activation. The potent electron-withdrawing nitro group (-NO₂) at the C6 position, in concert with the heterocyclic nitrogen, significantly acidifies the aromatic ring protons and activates the halide-bearing positions toward nucleophilic attack.[2]

The SNAr reaction is a cornerstone of modern organic synthesis for forging carbon-heteroatom bonds, allowing for the direct functionalization of such activated (hetero)aromatic systems without the need for metal catalysts.[3][4] The successful and efficient substitution of the chloro group on 2-Chloro-5-fluoro-6-nitroquinoline is paramount for generating libraries of novel compounds for biological screening. However, the rate and outcome of an SNAr reaction are profoundly dictated by the choice of solvent. This guide explains the causality behind solvent selection and provides the practical framework to optimize this critical reaction parameter.

The Mechanistic Role of the Solvent in SNAr Reactions

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. The first, and often rate-determining, step involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][5] The second step involves the collapse of this intermediate, expelling the leaving group and restoring aromaticity.

The solvent's primary role is to stabilize the charged species along this reaction coordinate—the nucleophile and, more importantly, the Meisenheimer complex. A solvent that effectively stabilizes this charged intermediate will lower the activation energy of the rate-determining step, thereby accelerating the reaction.

Figure 1. The Addition-Elimination mechanism of SNAr and the stabilizing role of the solvent.
Polar Aprotic Solvents: The Gold Standard

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (ACN), are overwhelmingly the solvents of choice for SNAr reactions.[6][7] Their efficacy stems from two key properties:

  • High Dielectric Constant: Their polarity effectively stabilizes the charged Meisenheimer complex.

  • Poor Anion Solvation: They possess significant dipole moments that allow them to solvate cations effectively, but they lack acidic protons (like the O-H or N-H bonds in protic solvents) to form strong hydrogen bonds with anionic nucleophiles.[8][9] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of the initial attack.[10] In some cases, rate enhancements of several orders of magnitude are observed compared to other solvents.[10]

Polar Protic Solvents: A Less Favorable Choice

Polar protic solvents (e.g., water, methanol, ethanol) are generally poor choices for SNAr reactions. While they are polar, they possess acidic protons that form strong hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the aromatic ring, thereby slowing the reaction.[6][8][11]

Comparative Analysis of Key Polar Aprotic Solvents

While polar aprotic solvents are the preferred class, the specific choice involves trade-offs between reactivity, physical properties (e.g., boiling point), and safety. The following table provides a comparative overview to guide selection.

SolventBoiling Point (°C)Dielectric Constant (ε)Key Advantages & InsightsDisadvantages & Safety Considerations
DMSO (Dimethyl Sulfoxide)18947.2- Exceptional solvating power for a wide range of compounds.- Often provides the fastest reaction rates due to superior stabilization of the intermediate and leaving the nucleophile highly reactive.[10][12]- High boiling point makes removal difficult.- Can penetrate skin and carry dissolved substances with it; proper PPE is crucial.[12]- Potential for exothermic decomposition at high temperatures, especially with strong bases.[13][14]
DMF (N,N-Dimethylformamide)15336.7- Excellent solvent for many SNAr reactions, often giving rates comparable to DMSO.[6]- Lower boiling point than DMSO, making it easier to remove post-reaction.- Classified as reprotoxic (H360) and its use is increasingly restricted.[4][15]- Can decompose at high temperatures to generate dimethylamine, which may act as a competing nucleophile.[16][17]
NMP (N-Methyl-2-pyrrolidone)20232.2- Similar solvating properties to DMF and DMSO.- Thermally very stable.- Very high boiling point complicates removal.- Also classified as reprotoxic, facing similar restrictions to DMF.[4][14]
Acetonitrile (ACN) 8237.5- Much lower boiling point allows for easy removal.- Good solvent for many substitutions, though often results in slower rates than DMSO or DMF.[6][7]- Lower boiling point limits the accessible reaction temperature range without a sealed vessel.- Can be metabolized to hydrogen cyanide; moderately toxic.[7]

Experimental Protocols

Core Principle: The optimal solvent is best determined empirically for each specific nucleophile. The following protocols provide a robust framework for screening and execution.

General Workflow for Solvent Optimization

Workflow cluster_prep Preparation cluster_reaction Solvent Screening cluster_run Execution & Analysis prep Prepare Stock Solutions: 1. Substrate in a high-boiling solvent (e.g., Dioxane) 2. Nucleophile & Base r1 Reaction Vial 1: Aliquot Substrate Add DMSO prep->r1 r2 Reaction Vial 2: Aliquot Substrate Add DMF prep->r2 r3 Reaction Vial 3: Aliquot Substrate Add ACN prep->r3 r4 Reaction Vial 4: Aliquot Substrate Add NMP prep->r4 add_nuc Add Nucleophile/Base Solution to all vials heat Heat all vials to desired temperature (e.g., 80-120 °C) add_nuc->heat monitor Monitor progress via TLC or LC-MS at time intervals (t=1h, 4h, 24h) heat->monitor workup Quench, Extract, & Purify monitor->workup analyze Analyze Yield & Purity (NMR, LC-MS) workup->analyze

Figure 2. Experimental workflow for parallel solvent screening.
Protocol 1: Parallel Solvent Screening for SNAr Reaction

This protocol describes a method for testing four common polar aprotic solvents in parallel using a generic amine nucleophile (e.g., morpholine).

Materials:

  • 2-Chloro-5-fluoro-6-nitroquinoline

  • Nucleophile (e.g., Morpholine, 1.2 equivalents)

  • Base (e.g., anhydrous K₂CO₃, 2.0 equivalents)

  • Anhydrous Solvents: DMSO, DMF, NMP, Acetonitrile[6]

  • Reaction vials with stir bars, under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To each of four separate, dry reaction vials, add 2-Chloro-5-fluoro-6-nitroquinoline (e.g., 50 mg, 1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO (e.g., 1.0 mL) to the first vial, DMF (1.0 mL) to the second, NMP (1.0 mL) to the third, and Acetonitrile (1.0 mL) to the fourth.

  • Nucleophile Addition: To each vial, add the amine nucleophile (1.2 eq).

  • Reaction: Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (a starting point of 100 °C is recommended).[1]

  • Monitoring: Monitor the consumption of the starting material by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing by TLC or LC-MS.

  • Analysis: Compare the reaction progress across the different solvents to identify the most efficient one.

Protocol 2: Reaction Work-up and Purification

The high boiling points of DMSO, DMF, and NMP can complicate product isolation.

Procedure:

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing water (10-20x the reaction volume).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). The choice of extraction solvent should be based on product solubility.

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual high-boiling solvent.[6] Be aware that emulsions can form, particularly with DMF and DMSO; addition of more brine can help break them.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using an appropriate technique, such as column chromatography or recrystallization.

Troubleshooting and Advanced Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction - Insufficient temperature.- Nucleophile is too weak.- Inadequate base.- Presence of water deactivating nucleophile.- Increase the reaction temperature in increments of 20 °C.- Switch to a more powerful solvent like DMSO.[10]- Use a stronger base (e.g., Cs₂CO₃ or NaH for O-nucleophiles).- Ensure all reagents and solvents are rigorously dried.[6]
Side Product Formation - Reaction with solvent (solvolysis).- Di-substitution (less likely with this substrate).- If using DMF at high temperatures, consider that it can be a source of dimethylamine.[17] If this is observed, switch to a different solvent like DMSO or ACN.- Use a stoichiometric amount of the nucleophile to minimize potential side reactions.[6]
Difficult Work-up - Emulsion during aqueous extraction.- Product is water-soluble.- Add saturated brine to the separatory funnel to help break the emulsion.- If the product has high polarity, consider continuous liquid-liquid extraction or salting out the product from the aqueous layer.

Conclusion

The selection of a solvent is a critical, strategic decision in the development of SNAr reactions. For the highly activated substrate 2-Chloro-5-fluoro-6-nitroquinoline, polar aprotic solvents are the undisputed choice.

  • DMSO often provides the fastest reaction rates and is an excellent starting point for screening.

  • DMF and Acetonitrile offer advantages in terms of easier removal, but may require longer reaction times or higher temperatures.

  • The choice ultimately represents a balance between desired reaction kinetics, process considerations like solvent removal, and increasingly important safety and environmental regulations, which disfavor solvents like DMF and NMP.

By understanding the mechanistic principles and applying the systematic screening protocols outlined in this note, researchers can rapidly identify the optimal solvent to accelerate discovery and development programs.

References

  • gChem Global. (n.d.). SNAr Reaction. gChem Global. Retrieved from [Link]

  • Tavangar, Z., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. Retrieved from [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Retrieved from [Link]

  • Rashid, R., & Sharma, P. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Retrieved from [Link]

  • SNAr Reaction in S-based Solvents. (n.d.). Wordpress. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acetonitrile. Common Organic Chemistry. Retrieved from [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. Retrieved from [Link]

  • Um, I.-H., et al. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ma, Y. (2019). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Retrieved from [Link]

  • SNAr Solvents and Reagents. (n.d.). Wordpress. Retrieved from [Link]

  • Petersen, T. P., et al. (2013). Continuous Flow Nucleophilic Aromatic Substitution with Dimethylamine Generated in Situ by Decomposition of DMF. The Journal of Organic Chemistry. Retrieved from [Link]

  • Um, I.-H., et al. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Retrieved from [Link]

  • Murray, P. M., et al. (2021). Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Yasuda, H., et al. (2022). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. Retrieved from [Link]

  • Ghaffari, M., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. Retrieved from [Link]

  • Becker, J., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Retrieved from [Link]

  • Reddit. (2016). Why do Sn2 reactions need polar solvents?. r/OrganicChemistry. Retrieved from [Link]

  • Specific Solvent Issues with the SNAr Reaction. (n.d.). Wordpress. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Retrieved from [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Wordpress. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 8: Solvent Effects. Department of Chemistry. Retrieved from [Link]

  • Jordan, A., et al. (2022). Short list for NMP (N-methyl pyrrolidone) replacement. ResearchGate. Retrieved from [Link]

  • Ooi, K., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC. Retrieved from [Link]

  • Pathshala. (n.d.). Physical Chemistry-II. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 2-Chloro-5-fluoro-6-nitroquinoline crude mixtures

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-Chloro-5-fluoro-6-nitroquinoline .

Due to the highly electron-deficient nature of this quinoline ring—driven by the synergistic electron-withdrawing effects of the 6-nitro, 5-fluoro, and 2-chloro groups—this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) and prone to forming complex, tarry byproducts during synthesis. The following self-validating workflows and troubleshooting guides are engineered to ensure high-yield, high-purity isolation.

I. Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Chloro-5-fluoro- 6-nitroquinoline Mixture Extraction Liquid-Liquid Extraction (DCM / Sat. NaHCO3) Crude->Extraction Aqueous Aqueous Waste (Acidic Impurities) Extraction->Aqueous Discard Organic Organic Phase (Crude Product) Extraction->Organic Retain Chromatography Silica Gel Column Chromatography Organic->Chromatography Fractions Pooled Pure Fractions (>95% Purity) Chromatography->Fractions TLC Monitoring Recrystallization Recrystallization (CHCl3/Hexane) Fractions->Recrystallization FinalProduct Pure 2-Chloro-5-fluoro- 6-nitroquinoline (>99%) Recrystallization->FinalProduct Vacuum Filtration

Purification workflow for 2-Chloro-5-fluoro-6-nitroquinoline crude mixtures.

II. Quantitative Parameters for Purification

To ensure reproducibility, adhere to the following validated physicochemical parameters during your isolation workflow:

ParameterCondition / ValueMechanistic Rationale
Extraction Solvent Dichloromethane (DCM)High solubility for halogenated nitroquinolines; completely immiscible with aqueous washes.
Aqueous Wash Saturated NaHCO3 (aq)Neutralizes residual acidic reagents (e.g., POCl3, HNO3) without triggering SNAr at the 2-position[1].
Chromatography Eluent Hexane / EtOAc (9:1 to 7:3)Provides optimal Rf (~0.35) for the separation of the highly non-polar target compound from polar tars[2].
Recrystallization CHCl3 / Hexane (1:3)Differential thermodynamic solubility precipitates the 6-nitro isomer, leaving regioisomers in solution[3].

III. Self-Validating Experimental Protocol

This three-phase protocol is designed to systematically strip away acidic byproducts, polar tars, and structurally similar regioisomers.

Phase 1: Pre-treatment and Liquid-Liquid Extraction

Causality: Crude mixtures from nitration or Vilsmeier-Haack/POCl3 aromatization often contain residual strong acids. If loaded directly onto silica, these acids cause severe band streaking and compound degradation.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) using approximately 10 mL of solvent per gram of crude material.

  • Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO3[1].

  • Validation Checkpoint: Extract a drop of the aqueous layer and test the pH. It must be ≥ 7.5. If the solution is still acidic, perform a second NaHCO3 wash. Proceeding with an acidic organic layer will compromise the chromatography step.

  • Drying: Wash with saturated NaCl (brine), separate the organic layer, and dry over anhydrous Na2SO4. Filter and concentrate under reduced pressure.

Phase 2: Silica Gel Flash Chromatography

Causality: The electron-deficient quinoline ring interacts only moderately with silica gel. A non-polar gradient ensures the target compound elutes cleanly while highly polar, tarry byproducts remain trapped at the baseline[2].

  • Column Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexane.

  • Loading: Dissolve the concentrated crude in a minimal amount of DCM (or dry-load onto silica) and apply it to the column head.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate, starting at 9:1 and gradually increasing polarity to 7:3.

  • Validation Checkpoint: Monitor fractions via TLC (UV 254 nm). Spot the fractions heavily; the absence of "baseline drag" (streaking from the origin) confirms the successful removal of tarry impurities. Pool fractions containing the target spot (Rf ~0.35 in 8:2 Hexane/EtOAc).

Phase 3: Recrystallization (Isomer Resolution)

Causality: Nitration reactions often yield minor amounts of regioisomers (e.g., 8-nitro derivatives). Silica gel cannot always resolve these due to nearly identical polarities. Recrystallization leverages differential crystal lattice energies to isolate the thermodynamically stable 6-nitro isomer[3][4].

  • Dissolution: Dissolve the pooled, concentrated solid from Phase 2 in a minimal volume of hot Chloroform (CHCl3).

  • Precipitation: Slowly add Hexane dropwise until the solution becomes slightly turbid. Allow the flask to cool gradually to room temperature, then transfer to an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration and wash with ice-cold hexane.

  • Validation Checkpoint: Analyze the isolated crystals via 1H-NMR. The complete absence of a secondary set of aromatic proton signals validates the absolute removal of regioisomers.

IV. Troubleshooting Guides & FAQs

Q1: My crude reaction mixture is a dark, viscous tar. How do I prevent it from irreversibly clogging my chromatography column? A1: Tarry byproducts are ubiquitous in the synthesis of highly functionalized nitroquinolines. Do not load this directly onto a column. First, execute the liquid-liquid extraction protocol (Phase 1). If the organic phase remains deeply colored, add a small amount of activated charcoal to the hot DCM solution, stir for 15 minutes, and filter through a Celite pad before concentrating[1][5]. The charcoal will adsorb the polymeric colored impurities, significantly improving column resolution.

Q2: I am seeing two closely eluting spots on my TLC plate during chromatography. What are they, and how do I separate them? A2: The secondary spot is almost certainly a regioisomer (e.g., 2-chloro-5-fluoro-8-nitroquinoline) generated during the nitration sequence. Because their dipole moments are nearly identical, silica gel chromatography will struggle to baseline-resolve them. Combine the fractions containing both spots, remove the solvent, and proceed directly to Phase 3 (Recrystallization). The CHCl3/Hexane solvent system is highly effective at precipitating the target 6-nitro isomer while retaining the 8-nitro isomer in the mother liquor[3].

Q3: The 2-chloro group appears to be degrading or substituting during my purification. Why is this happening? A3: The 2-chloro position in this specific molecule is extremely activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of both the 6-nitro and 5-fluoro groups drastically lowers the LUMO of the quinoline ring. You must strictly avoid using strong nucleophilic bases (like NaOH or KOH) or prolonged exposure to protic solvents (like methanol or ethanol) under basic conditions during workup. Always use mild bases like NaHCO3 for neutralization[1].

V. References

  • Title: Purification strategies for removing impurities from 2-nitroquinoline Source: benchchem.com URL:

  • Title: Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Source: mdpi.com URL:

  • Title: Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline Source: benchchem.com URL:

  • Title: Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen Source: nih.gov URL:

  • Title: US4167638A - Process for production of 8-NHR quinolines Source: google.com (Patents) URL:

Sources

Optimization

Recrystallization solvents for high-purity 2-Chloro-5-fluoro-6-nitroquinoline

Version: 1.2 | Last Updated: 2026-03-04 Target Compound: 2-Chloro-5-fluoro-6-nitroquinoline (CAS: 455955-32-5) Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary & Compound Profile Purifyin...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.2 | Last Updated: 2026-03-04 Target Compound: 2-Chloro-5-fluoro-6-nitroquinoline (CAS: 455955-32-5) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Compound Profile

Purifying 2-Chloro-5-fluoro-6-nitroquinoline requires a nuanced approach due to the competing electronic effects on the quinoline ring. The electron-withdrawing nitro group at C6 and the fluorine at C5 significantly increase the electrophilicity of the C2 position, making the 2-chloro substituent susceptible to nucleophilic aromatic substitution (


).

Critical Warning: Avoid prolonged boiling in wet alcohols or water-containing solvents without acid buffering, as this can lead to the formation of 2-hydroxy-5-fluoro-6-nitroquinoline (hydrolysis impurity) or 2-alkoxy derivatives (solvolysis).

Physicochemical Profile (Estimated based on SAR)
PropertyValue / CharacteristicImplication for Purification
Appearance Yellow to pale-orange crystalline solidColor indicates conjugation; dark orange/brown suggests oxidation impurities.
Melting Point ~180–240°C (Analogous to 2-chloro-6-nitroquinoline, m.p. 236°C)High melting point suggests a stable crystal lattice requiring polar solvents for dissolution.
Solubility Low in Hexanes/Water; Moderate in Ethanol; High in DMF, Acetone, DMSO.Binary solvent systems are likely required for optimal recovery.
Reactivity High: C2-Cl is labile.Avoid: Basic conditions, prolonged reflux in nucleophilic solvents (MeOH, EtOH).

Solvent Selection Strategy

The choice of solvent is dictated by the impurity profile. Common impurities include the 8-nitro regioisomer (from non-selective nitration) and unreacted 2-chloro-5-fluoroquinoline .

Recommended Solvent Systems
System ClassSolvent(s)Application CasePros/Cons
Primary Recommendation Ethanol (Absolute) General purification; removal of non-polar starting materials.Pro: Good crystal habit formation. Con: Risk of solvolysis (formation of 2-ethoxy ether) if refluxed >2 hrs.
High Purity (Binary) Ethyl Acetate / Hexanes Removal of tarry residues and colored oxidation products.Pro: Non-nucleophilic (chemically inert); excellent for drying. Con: Lower recovery yield if not cooled to -20°C.
Polar Impurities Acetone / Water Removal of inorganic salts (e.g., nitrates from synthesis).Pro: Very high recovery. Con: Product may precipitate as amorphous powder rather than crystals; water difficult to remove.
Alternative Acetonitrile (MeCN) Separation of regioisomers.Pro: Sharper solubility curve than EtOH. Con: Toxic; expensive.

Technical Troubleshooting (Q&A)

Q1: The product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: The solution is likely too concentrated, or the temperature dropped too quickly, trapping impurities that lower the melting point. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount (5-10% volume) of the good solvent (e.g., Ethanol or EtOAc).

  • Seed the solution with a pure crystal at a temperature just below the boiling point (cloud point).

  • Slow Cool: Wrap the flask in foil or place it in a warm oil bath and let it cool to room temperature over 2-3 hours.

Q2: I see a new impurity spot on TLC after recrystallization from Ethanol.

Diagnosis: You likely formed the 2-ethoxy-5-fluoro-6-nitroquinoline derivative via


.
Mechanism:  The nitro group activates the 2-Cl position, making it susceptible to attack by ethanol at reflux temperatures.
Solution: 
  • Switch to a non-nucleophilic solvent system : Ethyl Acetate/Hexanes or Toluene.

  • If you must use ethanol, limit reflux time to <15 minutes and ensure the ethanol is anhydrous.

Q3: My yield is low (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor, or you used too much solvent. Recovery Protocol:

  • Concentrate the mother liquor to 25% of its original volume.

  • Cool to -20°C overnight.

  • Collect the second crop (check purity by TLC/HPLC as it will be less pure than the first crop).

Detailed Experimental Protocol

Method A: Binary Solvent Recrystallization (Ethyl Acetate / Hexanes)

Best for: High chemical stability and removal of lipophilic impurities.

Step 1: Dissolution

  • Place the crude solid (e.g., 10 g) in a round-bottom flask.

  • Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of solid).

  • Heat to mild reflux (approx. 75°C) with stirring.

  • Note: If undissolved solids remain (likely inorganic salts), perform a hot filtration.

Step 2: Anti-Solvent Addition

  • While maintaining reflux, slowly add Hexanes (or Heptane) dropwise.

  • Stop addition immediately when a persistent turbidity (cloudiness) is observed.

  • Add 1-2 mL of pure EtOAc to clear the solution (restore transparency).

Step 3: Crystallization

  • Remove from heat and allow the flask to cool to room temperature undisturbed (approx. 2 hours).

  • Once solids appear, cool further in an ice bath (0-5°C) for 30 minutes to maximize yield.

Step 4: Isolation

  • Filter the crystals using a Büchner funnel.

  • Wash the filter cake with a cold mixture of EtOAc/Hexanes (1:3 ratio).

  • Dry under vacuum at 40°C.

Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 2-Chloro-5-fluoro-6-nitroquinoline CheckSolubility Test Solubility in Hot Ethanol Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble EthanolPath Check Stability (TLC after 10 min reflux) Soluble->EthanolPath Yes Insoluble Insoluble or Salts Present? Soluble->Insoluble No Stable No New Spots? EthanolPath->Stable UseEtOH Method: Single Solvent (Ethanol) *Standard* Stable->UseEtOH Yes UseEtOAc Method: Binary (EtOAc / Hexanes) *Prevents Solvolysis* Stable->UseEtOAc No (Hydrolysis detected) HotFilter Perform Hot Filtration Insoluble->HotFilter Salts present UseDMF Method: DMF / Water Precipitation *For highly insoluble material* Insoluble->UseDMF Organic insoluble HotFilter->UseEtOAc

Caption: Decision logic for selecting the optimal solvent system based on solubility and chemical stability.

Synthesis & Purification Workflow

The following diagram illustrates the purification context within the synthesis pipeline, highlighting where impurities originate.

PurificationWorkflow Precursor Precursor: 2-Chloro-5-fluoroquinoline Nitration Step: Nitration (HNO3/H2SO4) Precursor->Nitration Crude Crude Mixture: - Product (6-NO2) - Regioisomer (8-NO2) - Unreacted SM Nitration->Crude Wash Water Wash (Remove Acids) Crude->Wash Recryst Recrystallization (EtOAc/Hexane) Wash->Recryst Final Pure Product >98% Purity Recryst->Final

Caption: Operational workflow from synthesis to final purified crystal isolation.

References

  • BenchChem. Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline: An Application Note. (2025).[2] Retrieved from .

  • ChemSrc. 2-Chloro-5-fluoro-6-nitroquinoline (CAS 455955-32-5) Physicochemical Properties.[1] (2026).[1][3] Retrieved from .

  • Organic Syntheses. Nitration of Quinoline Derivatives and Purification Strategies. (Standard Protocol Reference). Retrieved from .

  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Retrieved from .

  • European Patent Office. Process for producing nitro-quinoline derivatives (EP 4015505 A1).[4] (2022).[4][5] Retrieved from .

Sources

Troubleshooting

Removing regioisomer impurities from 2-Chloro-5-fluoro-6-nitroquinoline

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and process scientists troubleshooting the isolation of 2-Chloro-5-f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers, medicinal chemists, and process scientists troubleshooting the isolation of 2-Chloro-5-fluoro-6-nitroquinoline from its regioisomeric byproducts.

During electrophilic aromatic substitution (such as the nitration of 2-chloro-5-fluoroquinoline) or halogenation cascades, the formation of regioisomers is a thermodynamically driven inevitability[1]. The structural similarities of these isomers often render standard purification techniques ineffective. This guide provides field-proven, self-validating methodologies to achieve >99% isomeric purity.

Part 1: Troubleshooting & FAQs

Q1: Why do I consistently isolate a mixture of 6-nitro and 8-nitro regioisomers during the nitration step? Causality: The regioselectivity of quinoline nitration is governed by the electronic push-pull of the ring system. The quinoline nitrogen is strongly electron-withdrawing and meta-directing, deactivating the heteroaromatic ring. Conversely, the fluorine atom at C5 is ortho/para-directing but inductively deactivating. Consequently, electrophilic attack is forced onto the carbocyclic ring at the most electron-rich positions: C6 (para to fluorine) and C8. Because the activation energies for these two pathways are nearly identical, a mixture of the 6-nitro and 8-nitro regioisomers is formed under standard mixed-acid conditions[2].

Q2: Normal-phase silica chromatography is failing to resolve the isomers. Why do they co-elute, and how can I fix this? Causality: Both the 6-nitro and 8-nitro isomers possess near-identical molecular weights and overall dipole moments, leading to indistinguishable retention factors (


) on standard normal-phase silica when using conventional Hexane/Ethyl Acetate gradients[3].
Solution:  Transition to a stationary phase that exploits shape selectivity and 

-

interactions rather than simple polarity. Pentafluorophenyl (PFP) stationary phases in preparative HPLC are highly recommended. The PFP phase engages in specific fluorophilic and

-

interactions that are exquisitely sensitive to the steric environment of the nitro group, easily resolving the isomers[4].

Q3: Can fractional crystallization effectively separate these regioisomers at a multigram scale? Causality: Yes, fractional crystallization is often the most scalable solution. The 8-nitro isomer experiences a peri-interaction between the nitro oxygen and the adjacent quinoline nitrogen. This steric clash twists the nitro group slightly out of the aromatic plane, disrupting efficient planar stacking in the crystal lattice. The 6-nitro isomer remains perfectly planar, maximizing


-

stacking, which increases its lattice energy and drastically reduces its solubility in non-polar solvents[1].

Part 2: Physicochemical Data & Isomer Comparison

To successfully track your purification, rely on the distinct spectroscopic and physical differences summarized below.

Parameter2-Chloro-5-fluoro-6-nitroquinoline (Target)2-Chloro-5-fluoro-8-nitroquinoline (Impurity)
Lattice Packing / Crystallinity High (Readily forms needles)Low (Typically remains in mother liquor)
Normal-Phase TLC (

)
~0.45 (Hexane/EtOAc 3:1)~0.42 (Prone to severe co-elution)
PFP-HPLC Retention Time Longer (Stronger planar

-

interaction)
Shorter (Disrupted by out-of-plane twist)

H NMR Diagnostic Peaks
H7, H8: Ortho-coupled doublets (

Hz)
H6, H7: H6 shows strong

ortho-coupling

Part 3: Self-Validating Experimental Protocols

Protocol A: Fractional Crystallization (Bulk Regioisomer Removal)

Use this protocol for initial crude mixtures containing >60% of the target 6-nitro isomer.

  • Dissolution: Suspend the crude regioisomer mixture in a minimal volume of hot Ethyl Acetate (EtOAc) at 70°C. Causality: EtOAc disrupts intermolecular hydrogen bonding, ensuring complete dissolution of both isomers.

  • Anti-Solvent Nucleation: Slowly add Heptane dropwise while maintaining stirring at 70°C until the solution becomes slightly turbid. Causality: Heptane lowers the dielectric constant of the medium, forcing the less soluble, perfectly planar 6-nitro isomer to reach supersaturation first.

  • Controlled Cooling: Allow the flask to cool ambiently to 20°C over 4 hours, then transfer to an ice bath (0°C) for 2 hours.

  • Isolation: Filter the resulting needle-like crystals under a vacuum and wash with ice-cold Heptane.

  • Self-Validation Step: Dissolve 5 mg of the isolated crystals in CDCl

    
     and run a 
    
    
    
    H NMR. Validate success by checking the aromatic region: you must observe two doublets with a
    
    
    -coupling of ~9 Hz (representing H7 and H8). If you observe a doublet with a massive
    
    
    coupling (~10-13 Hz), the 8-nitro impurity is still present.
Protocol B: Preparative PFP-HPLC (High-Purity API Isolation)

Use this protocol for recovering the target from the mother liquor or for achieving >99.5% purity.

  • Column Selection: Equip the preparative LC with a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of 60:40 Methanol / Water containing 0.1% Formic Acid[4]. Causality: The acidic modifier suppresses silanol ionization, while the isocratic fluorinated environment maximizes the subtle dipole differences between the C6 and C8 nitro positions.

  • Injection & Elution: Inject the sample dissolved in DMSO. Monitor absorbance at 254 nm. The 8-nitro isomer will elute first due to its disrupted

    
    -
    
    
    
    stacking, followed by the target 6-nitro isomer.
  • Self-Validation Step: Run a rapid analytical LC-MS on the collected fractions before pooling. The target fraction must show a single peak with

    
     [M+H]
    
    
    
    corresponding to the exact mass of C
    
    
    H
    
    
    ClFN
    
    
    O
    
    
    , with no leading shoulder.

Part 4: Workflow Visualization

RegioisomerPurification Crude Crude Reaction Mixture (6-nitro & 8-nitro isomers) NMR 1H NMR / LC-MS Profiling (Determine Isomer Ratio) Crude->NMR Cryst Fractional Crystallization (EtOAc / Heptane) NMR->Cryst If 6-nitro > 60% PrepLC Preparative PFP-HPLC (Isocratic Elution) NMR->PrepLC If 6-nitro < 60% Solid Crystalline Solid (Enriched 6-nitro isomer) Cryst->Solid Precipitate Liquid Mother Liquor (Enriched 8-nitro isomer) Cryst->Liquid Filtrate Pure Pure 2-Chloro-5-fluoro- 6-nitroquinoline (>99%) Solid->Pure Passes QC Liquid->PrepLC Recovery PrepLC->Pure Target Fraction Waste Discard / Recycle PrepLC->Waste Impurity Fractions

Workflow for the resolution and purification of 2-Chloro-5-fluoro-6-nitroquinoline regioisomers.

Part 5: References

  • ResearchGate Contributors. "Schematic representation of the molecular mechanisms of nitroxoline." ResearchGate. Available at:[Link]

  • Hrčak - Srce. "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues." Srce.hr. Available at:[Link]

  • ACS Publications. "Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors." ACS.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-Chloro-5-fluoro-6-nitroquinoline

CAS No: 130284-18-1 Chemical Formula: Molecular Weight: 226.59 g/mol Core Technical Directive 2-Chloro-5-fluoro-6-nitroquinoline is a highly activated heterocyclic building block used primarily in the synthesis of fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 130284-18-1 Chemical Formula:


Molecular Weight:  226.59  g/mol 

Core Technical Directive

2-Chloro-5-fluoro-6-nitroquinoline is a highly activated heterocyclic building block used primarily in the synthesis of fluoroquinolone antibiotics and other bioactive agents. Its reactivity—specifically the susceptibility of the C2-chlorine atom to nucleophilic displacement—is its primary utility but also its greatest storage liability.

The Central Hazard: Moisture-Induced Hydrolysis The electron-withdrawing nature of the nitro group (at C6) and the fluorine atom (at C5) significantly reduces electron density at the C2 position. This makes the C-Cl bond highly susceptible to nucleophilic aromatic substitution (


) by water molecules, even from ambient humidity.

Degradation Pathway:



Failure to mitigate moisture exposure results in the formation of the thermodynamically stable 2-quinolone (tautomer of 2-hydroxyquinoline) and the release of hydrochloric acid, which can autocatalytically accelerate degradation and corrode storage vessels.

Troubleshooting Guide (Q&A)

Q1: The compound has shifted from a bright yellow powder to a dark orange/brown solid. Is it still usable?

Diagnosis: This color shift is a hallmark of degradation. Nitro-aromatic compounds typically darken upon oxidation or hydrolysis.

  • Mechanism: The formation of 5-fluoro-6-nitro-2-quinolone (the hydrolysis product) often alters the crystal lattice and chromophore properties, leading to a darkening or "browning" of the material.

  • Action: Perform a purity check immediately (see Protocol A). If purity is >95%, repurification via recrystallization (e.g., from acetonitrile or ethanol/water) may be possible. If <90%, disposal is recommended due to the difficulty of separating the quinolone impurity.

Q2: I observe "caking" or clumping of the powder. Can I just grind it back down?

Diagnosis: Caking indicates significant moisture absorption (hygroscopicity).

  • Risk: The absorbed water has likely already initiated surface hydrolysis. Grinding the material exposes fresh surfaces to the trapped moisture, potentially accelerating the degradation.

  • Action: Do not grind immediately. Dry the material in a vacuum desiccator over

    
     or activated silica gel for 24 hours first. Then, analyze the melting point. A sharp melting point (within 2°C of the CoA value) indicates the water was just adsorbed; a depressed or broad range indicates chemical hydrolysis.
    
Q3: What is the definitive method to distinguish the parent compound from the hydrolysis product?

Diagnosis: UV-Vis or simple melting point checks may be inconclusive due to overlapping signals.

  • Solution: Reverse-Phase HPLC is the gold standard.

    • Solvent: Dissolve samples in dry Acetonitrile (MeCN) or DMSO. Avoid alcohols (MeOH/EtOH) for long-term solution storage as alkoxides can also displace the chloride.

    • Differentiation: The hydrolysis product (2-quinolone) is significantly more polar than the parent 2-chloro compound and will elute earlier on a C18 column.

Q4: Can I store this compound in solution (e.g., DMSO stock)?

Diagnosis: Storage in solution is high risk .

  • Reasoning: Even "anhydrous" DMSO is hygroscopic and can absorb enough atmospheric water to hydrolyze the highly activated C-Cl bond over time.

  • Recommendation: Store only as a solid. If solution storage is unavoidable, use anhydrous DMSO stored over 4Å molecular sieves, aliquot into single-use vials, and store at -20°C or -80°C.

Visualizing the Hydrolysis Threat

The following diagram illustrates the mechanistic pathway of moisture degradation. The electron-deficient ring system facilitates the attack of water at the C2 position, leading to the irreversible formation of the quinolone.

HydrolysisPath Figure 1: Moisture-Induced Hydrolysis Mechanism (SNAr) Parent 2-Chloro-5-fluoro- 6-nitroquinoline (Active Reagent) Intermediate Meisenheimer-like Transition State Parent->Intermediate Nucleophilic Attack (C2) Moisture Atmospheric Moisture (H₂O) Moisture->Intermediate Product 5-Fluoro-6-nitro- 2-quinolone (Degradant) Intermediate->Product Cl⁻ Elimination & Tautomerization Byproduct HCl Gas (Corrosive) Intermediate->Byproduct

Figure 1: The electron-withdrawing nitro (C6) and fluoro (C5) groups activate the C2-position, facilitating rapid hydrolysis by water.

Validated Storage Protocols

Protocol A: Optimal Long-Term Storage
  • Container: Amber glass vial with a Teflon-lined screw cap (protects from light and ensures a chemical-resistant seal).

  • Atmosphere: Purge headspace with dry Nitrogen (

    
    ) or Argon prior to sealing.
    
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Desiccation: Place the vial inside a secondary container (e.g., a sealed jar or desiccator) containing active desiccant (Silica Gel or Drierite).

Protocol B: Rapid Purity Check (HPLC)

Use this protocol to verify integrity if the container was left open or color has changed.

ParameterCondition
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 50% B to 90% B over 15 mins
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Result Parent: Late eluting peak. Hydrolysis Product: Early eluting peak (more polar).

Decision Logic for Handling

Follow this logic flow to determine if your batch is safe to use in critical experiments.

HandlingLogic Figure 2: Quality Control Decision Tree Start Inspect Compound ColorCheck Color: Yellow? Start->ColorCheck TextureCheck Texture: Free-flowing? ColorCheck->TextureCheck Yes Suspect SUSPECT: Perform QC Check ColorCheck->Suspect No (Orange/Brown) Pass PASS: Proceed to Experiment TextureCheck->Pass Yes TextureCheck->Suspect No (Clumped) Suspect->Pass Purity > 98% Fail FAIL: Discard/Repurify Suspect->Fail Purity < 90%

Figure 2: Decision matrix for evaluating compound integrity before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15059433, 2-Chloro-6-fluoroquinoline. (Note: Structural analogue used for property validation). Retrieved from [Link]

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Chloro-5-fluoro-6-nitroquinoline

Ticket ID: CFNQ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Aqueous Solubility and Stability Issues for 2-Chloro-5-fluoro-6-nitroquinoline[1][2] Executive Summary: The "Brick...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CFNQ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Aqueous Solubility and Stability Issues for 2-Chloro-5-fluoro-6-nitroquinoline[1][2]

Executive Summary: The "Brick Dust" Challenge

2-Chloro-5-fluoro-6-nitroquinoline is a highly lipophilic, crystalline solid that presents a classic "brick dust" solubility profile: high melting point (indicating high crystal lattice energy) and high lipophilicity (LogP > 2.5).[1] Furthermore, the electron-deficient nature of the quinoline ring—exacerbated by the nitro and fluoro substituents—activates the 2-chloro position toward nucleophilic aromatic substitution (


).[1]

Critical Technical Warning: In aqueous media, particularly at elevated pH or temperatures, this compound is prone to hydrolysis, converting to the inactive 2-quinolone (2-hydroxy) derivative.[1][2] Your solubility strategy must balance dissolution with chemical stability .[1][2]

Module 1: Diagnostic & Characterization (Q&A)

Q1: "I added the compound to water/buffer, sonicated for 30 minutes, but it floats or sinks as a powder. Why?"

Diagnosis: The compound is hydrophobic.[1][2] The high crystal lattice energy prevents water molecules from disrupting the solid structure.[1][2] Technical Insight: The nitro group at position 6 and fluoro at position 5 withdraw electron density, reducing the basicity of the quinoline nitrogen (estimated pKa < 2.0).[1][2] Unlike simple quinolines, it will not protonate (and thus solubilize) in mild acidic buffers (pH 4-5).[2] It requires a surfactant or cosolvent to lower the interfacial tension.[1][2]

Q2: "I managed to dissolve it in 10% DMSO/Water, but after 24 hours, a white precipitate formed that is different from the starting material."

Diagnosis: You likely observed hydrolysis .[1][2] Mechanism: The 2-chloro group is a good leaving group.[1][2] Water (acting as a nucleophile) attacks the C-2 position, displacing chloride and forming 5-fluoro-6-nitroquinolin-2(1H)-one.[1] This species is often less soluble and pharmacologically distinct.[1][2] Correction: Avoid long-term storage in aqueous media. Prepare fresh. Verify the precipitate identity via LC-MS (Look for Mass Shift: -Cl [+35] to -OH [+17], net loss of ~18 Da if HCl is lost, or net change of -18/ +1 based on ionization).

Module 2: Validated Solubilization Strategies

Strategy A: The "Stock & Dilute" Method (For In Vitro Assays)

Best for: HTS, Enzymatic Assays, Cell Culture (short term).[1][2]

  • Primary Solvent: Dissolve the compound in 100% DMSO (anhydrous) to create a 10–50 mM stock solution.

    • Note: Store this stock at -20°C under desiccant to prevent water absorption and subsequent hydrolysis.[1][2]

  • Secondary Dilution: Dilute into the assay buffer immediately before use.

    • Limit: Keep final DMSO concentration < 1% (or as tolerated by your assay).[1][2]

    • Risk:[1][2] Rapid precipitation ("crashing out") upon dilution.[1][2]

  • Mitigation: If precipitation occurs upon dilution, add 0.05% Tween-80 or Pluronic F-68 to the assay buffer before adding the DMSO stock.[1][2]

Strategy B: Complexation (For In Vivo / Stable Aqueous Formulations)

Best for: Animal studies, long-duration incubation.[1][2] Recommendation: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Add the compound powder slowly while vortexing.

  • Critical Step: Adjust pH to 4.0–5.0 using weak acid (e.g., Acetate buffer).[1][2]

    • Why? Slightly acidic pH suppresses the formation of hydroxide ions (

      
      ), which are potent nucleophiles that accelerate hydrolysis.[1][2]
      
  • Agitate (shake) at room temperature for 4-6 hours.

  • Filter sterilize (0.22 µm PVDF).[1][2]

Module 3: Decision Logic & Workflows

Visualization 1: Solubility Optimization Workflow

This diagram illustrates the logical flow for selecting the correct formulation based on your application needs.

SolubilityOptimization Start Start: 2-Chloro-5-fluoro-6-nitroquinoline CheckApp Determine Application Start->CheckApp InVitro In Vitro / HTS CheckApp->InVitro InVivo In Vivo / Long-term CheckApp->InVivo DMSORoute DMSO Stock (10-50mM) InVitro->DMSORoute Cyclodextrin 20% HP-beta-CD / pH 4.5 InVivo->Cyclodextrin Dilution Dilute into Buffer DMSORoute->Dilution PrecipCheck Precipitation? Dilution->PrecipCheck Surfactant Add 0.05% Tween-80 PrecipCheck->Surfactant Yes Success Proceed to Assay PrecipCheck->Success No Surfactant->Success StabilityCheck Check Hydrolysis (LC-MS) Cyclodextrin->StabilityCheck StabilityCheck->Success Stable

Caption: Decision matrix for selecting solvent systems based on experimental constraints (In Vitro vs. In Vivo).

Visualization 2: Hydrolytic Instability Mechanism

Understanding the degradation pathway is crucial for troubleshooting "disappearing" compound issues.[1][2]

HydrolysisMechanism Compound 2-Chloro-5-fluoro-6-nitroquinoline (Active, Lipophilic) Transition Meisenheimer Complex (Transition State) Compound->Transition + H2O Water H2O / OH- (Nucleophile) Water->Transition Product 5-Fluoro-6-nitroquinolin-2(1H)-one (Inactive, Precipitate) Transition->Product - HCl

Caption: The S_NAr hydrolysis pathway where the 2-chloro group is displaced by water, leading to compound inactivation.[1][2]

Module 4: Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Shake-Flask Method)

Objective: Determine the maximum solubility in a specific media while monitoring stability.[1][2]

Materials:

  • Compound (Solid)[2][3]

  • Target Buffer (e.g., PBS pH 7.4)[2]

  • HPLC/LC-MS System[1][2]

  • 0.22 µm Syringe Filters (PVDF or PTFE - Avoid Nylon as it binds drug)[1][2]

Steps:

  • Preparation: Add excess compound (~1 mg) to 1 mL of buffer in a glass vial.

  • Incubation: Shake at 25°C or 37°C.

  • Sampling:

    • Take aliquots at 1 hour and 24 hours .

    • Why 1 hour? To measure dissolution before significant hydrolysis occurs.[1][2]

    • Why 24 hours? To check for equilibrium and degradation.[1][2][4]

  • Filtration: Filter the aliquot to remove undissolved solid.[1][2]

  • Analysis: Inject into HPLC.

    • Pass Criteria: Single peak at the expected retention time.

    • Fail Criteria: Appearance of a new, earlier-eluting peak (the more polar hydrolysis product).[1][2]

Protocol 2: Formulation Recipe (20% HP-β-CD)

Objective: Create a 2 mg/mL stable stock for injection or incubation.

ComponentQuantityFunction
2-Chloro-5-fluoro-6-nitroquinoline 20 mgActive Ingredient
HP-β-CD (Hydroxypropyl-beta-cyclodextrin) 2.0 gComplexing Agent (Solubilizer)
Acetate Buffer (10mM, pH 4.5) q.s. to 10 mLVehicle & Stability Stabilizer

Instructions:

  • Dissolve 2.0 g of HP-β-CD in 8 mL of Acetate Buffer.

  • Add 20 mg of micronized compound powder.

  • Vortex vigorously for 5 minutes.

  • Sonicate in a water bath (sweep mode) for 20 minutes. Monitor temperature to ensure it does not exceed 40°C.

  • Adjust volume to 10 mL.

  • Filter through 0.22 µm PES or PVDF filter.[1][2]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use acidic water (pH 2) to dissolve it? A: While protonation of the quinoline nitrogen can increase solubility, the pKa of this specific derivative is extremely low due to the electron-withdrawing nitro group.[1][2] You would likely need a pH < 1 to achieve significant protonation.[1][2] At this acidity, you risk rapid chemical degradation or incompatibility with biological systems.[1][2] We do not recommend pH adjustment alone. [2]

Q: Why does the solution turn yellow? A: Nitro-aromatic compounds are often yellow.[1][2] However, a deepening yellow/orange color over time can indicate the formation of the 2-quinolone hydrolysis product or ring-opening degradation products.[1][2] Always verify purity if a color change is observed.

Q: Is the compound light sensitive? A: Nitroquinolines can be photolabile.[1][2] It is standard practice to wrap vials in aluminum foil or use amber glassware during solubility studies to eliminate photodegradation as a variable.[1][2]

References

  • BenchChem. An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline. (Note: Analogous behavior cited for chloro-nitro-quinoline scaffolds).[1][2][5][6] Link[2]

  • ChemicalBook. 2-Chloro-5-fluoro-6-picoline and related pyridine analogs physical properties. (Used for LogP and pKa estimation of the fluorinated/nitro ring system).[1][2] Link

  • Royal Society of Chemistry. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (Mechanistic grounding for the hydrolysis risk of the 2-chloro position). Link[2]

  • PubChem. 2-Chloro-6-fluoroquinoline Compound Summary. (Physical property data source).[1][2][3][4][7][8][9][10][11][12] Link[2]

Sources

Reference Data & Comparative Studies

Validation

Differentiating 2-Chloro-5-fluoro-6-nitroquinoline from its 8-Nitro Isomer: A Comprehensive Analytical Guide

In the development of kinase inhibitors and antibacterial agents, quinoline derivatives serve as privileged pharmacophores. However, the functionalization of these scaffolds often yields complex regioisomeric mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

In the development of kinase inhibitors and antibacterial agents, quinoline derivatives serve as privileged pharmacophores. However, the functionalization of these scaffolds often yields complex regioisomeric mixtures. This guide provides an objective, data-driven framework for differentiating 2-chloro-5-fluoro-6-nitroquinoline from its 8-nitro counterpart, utilizing advanced Nuclear Magnetic Resonance (NMR) techniques.

Mechanistic Origin of the Isomeric Mixture

When synthesizing these building blocks, electrophilic aromatic substitution (such as nitration) on a 2-chloro-5-fluoroquinoline scaffold presents a classic regioselectivity challenge. The fluorine atom at the C5 position acts as an ortho/para director due to resonance donation from its lone pairs, which outweighs its inductive electron-withdrawing nature. Consequently, nitration predominantly occurs at the C6 (ortho to fluorine) and C8 (para to fluorine) positions. Differentiating the resulting 2-chloro-5-fluoro-6-nitroquinoline from its 8-nitro isomer is critical for downstream pharmaceutical efficacy and requires robust analytical techniques[1].

Analytical Strategy: The Power of Spin-Spin Coupling

The gold standard for differentiating these regioisomers is NMR spectroscopy, specifically leveraging the spin-spin coupling between the ¹⁹F nucleus (100% natural abundance, spin ½) and adjacent protons (¹H) or carbons (¹³C)[2].

Proton-Fluorine (¹H-¹⁹F) Coupling Causality

The spatial and bond distance between the fluorine atom and the aromatic protons dictates the magnitude of the coupling constant (


).
  • 8-Nitro Isomer : The proton at C6 is directly ortho to the fluorine at C5. This three-bond relationship results in a large ortho-coupling constant (³

    
    ) typically ranging from 3[3]. The ¹H NMR signal for H6 will appear as a distinct doublet of doublets (or a pseudo-triplet if ³
    
    
    
    ≈ ³
    
    
    ).
  • 6-Nitro Isomer : The nitro group occupies the C6 position, leaving the closest proton at C7. Because H7 is meta to the fluorine, the four-bond coupling (⁴

    
    ) is significantly smaller, typically between 3[3].
    
Carbon-Fluorine (¹³C-¹⁹F) and DEPT-135 Profiling

Distortionless Enhancement by Polarization Transfer (DEPT-135) is a highly reliable technique for this application. DEPT-135 yields positive signals for CH and CH₃ groups, negative signals for CH₂ groups, and no signals for quaternary carbons.

  • In the 6-nitro isomer , C6 is bonded to the nitro group, making it a quaternary carbon. It will be completely absent in the DEPT-135 spectrum.

  • In the 8-nitro isomer , C6 is bonded to a proton. It will appear as a positive signal in the DEPT-135 spectrum, split into a doublet by the adjacent fluorine (²

    
     ≈ 15–25 Hz)[2].
    

IsomerDifferentiation cluster_NMR Primary Analytical Workflow Start Purified Quinoline Isomer (6-nitro vs. 8-nitro) NMR1H Acquire ¹H NMR Calculate J-couplings Start->NMR1H NMR13C Acquire ¹³C & DEPT-135 Analyze C6 Hybridization Start->NMR13C CheckH6 Is there an aromatic proton with ³J_HF ≈ 6-10 Hz? NMR1H->CheckH6 CheckC6 Does the C6 carbon appear in DEPT-135? NMR13C->CheckC6 Isomer8 2-Chloro-5-fluoro- 8-nitroquinoline CheckH6->Isomer8 Yes (H6 is ortho to F5) Isomer6 2-Chloro-5-fluoro- 6-nitroquinoline CheckH6->Isomer6 No (H7 is meta to F5) CheckC6->Isomer8 Yes (C6 is a CH group) CheckC6->Isomer6 No (C6 is quaternary)

Logical workflow for differentiating 6-nitro and 8-nitro quinoline isomers using NMR.

Comparative Data Summary

The following table summarizes the expected diagnostic parameters used to objectively differentiate the two isomers based on their distinct electronic environments.

Analytical Parameter2-Chloro-5-fluoro-6-nitroquinoline2-Chloro-5-fluoro-8-nitroquinolineDiagnostic Significance
¹H NMR: H6 Resonance Absent (Position occupied by -NO₂)Present (dd or t, ³

≈ 6–10 Hz)
Large ³

confirms H6 is ortho to F5.
¹H NMR: H7 Resonance Present (dd, ⁴

≈ 2–5 Hz)
Present (dd, ⁴

≈ 2–5 Hz)
Small ⁴

indicates meta relationship to F5.
¹³C NMR: C6 Resonance Quaternary Carbon (²

≈ 15–25 Hz)
Tertiary Carbon (CH) (²

≈ 15–25 Hz)
Confirms substitution state at C6.
DEPT-135: C6 Signal Absent Present (Positive Peak) Definitive proof of C6 hybridization state.

Standard Operating Procedure: NMR-Based Isomer Differentiation

Rationale: This protocol establishes a self-validating system by utilizing ¹⁹F-decoupling to unambiguously assign proton-fluorine couplings, eliminating the possibility of misinterpreting complex proton-proton overlaps.

Step 1: Sample Preparation
  • Dissolve 5–10 mg of the highly purified quinoline isomer in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-

    
    .
    
  • Transfer the solution to a standard 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to maintain magnetic field homogeneity.

Step 2: ¹H NMR and ¹⁹F-Decoupled ¹H NMR Acquisition
  • Acquire a standard 1D ¹H NMR spectrum (using a 400 MHz or 600 MHz spectrometer) utilizing 16–32 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Step : Acquire a second ¹H NMR spectrum with ¹⁹F broadband decoupling (¹H{¹⁹F}).

  • Data Interpretation : Compare the aromatic regions (δ 7.5–8.5 ppm) of both spectra. If a multiplet exhibiting a large coupling (6–10 Hz) collapses into a simpler doublet upon ¹⁹F irradiation, this definitively proves the presence of an ortho proton (H6), confirming the 8-nitro isomer [4].

Step 3: ¹³C and DEPT-135 Acquisition
  • Acquire a ¹³C{¹H} spectrum (minimum 512 scans, depending on sample concentration) to map all carbon environments.

  • Acquire a standard DEPT-135 spectrum.

  • Data Interpretation : Overlay the ¹³C and DEPT-135 spectra. Identify the carbon signal exhibiting a ~20 Hz doublet splitting (indicative of C6, ²

    
    ). If this specific signal vanishes in the DEPT-135 spectrum, the C6 position is quaternary, confirming the 6-nitro isomer .
    
Orthogonal Validation: 2D NMR (HMBC)

To ensure absolute trustworthiness, Heteronuclear Multiple Bond Correlation (HMBC) can be employed as an orthogonal check. In the 6-nitro isomer, the H7 proton will show a strong three-bond correlation (³


) to the quaternary C6-NO₂ carbon. In the 8-nitro isomer, H6 will correlate to the bridgehead C4a and C8 carbons, providing an 2[2].

References

  • Alodeani, M. A. I. E., et al. "Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids". Semantic Scholar. Available at:[Link]

  • "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings". ACS Publications. Available at:[Link]

  • "An Overview of Fluorine NMR". ResearchGate. Available at:[Link]

Sources

Comparative

Precision Identification of Nitro vs. Fluoro Substituents in Quinoline Scaffolds via FTIR

Executive Summary In the structural optimization of quinoline-based pharmacophores (e.g., fluoroquinolone antibiotics, anti-malarials), distinguishing between electron-withdrawing substituents—specifically nitro ( ) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural optimization of quinoline-based pharmacophores (e.g., fluoroquinolone antibiotics, anti-malarials), distinguishing between electron-withdrawing substituents—specifically nitro (


) and fluoro (

) groups—is a critical validation step. While NMR is definitive for connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective method for monitoring functional group interconversion (e.g., reduction of nitro to amine) or confirming halogenation.

This guide provides a technical comparison of the vibrational signatures of nitro- and fluoro-substituted quinolines. It moves beyond basic peak listing to explain the electronic causality governing wavenumber shifts and provides a self-validating experimental protocol for unambiguous identification.

Theoretical Grounding: The Quinoline "Canvas"

Before analyzing substituents, one must recognize the baseline vibrational modes of the quinoline scaffold. The heterocyclic ring system acts as a complex "canvas" upon which substituent signals are superimposed.

  • Aromatic C-H Stretching: ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     (Weak/Medium).[1]
    
  • Ring Skeletal Vibrations (

    
    ): 
    
    
    
    and
    
    
    (Variable intensity).
  • C-H Out-of-Plane (OOP) Bending:

    
     (Strong, diagnostic of substitution pattern).
    

Critical Insight: Both nitro and fluoro groups are electron-withdrawing, but they operate via different mechanisms. The nitro group (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) withdraws electron density via resonance and induction, often causing a "red shift" (lower frequency) in ring vibrations. The fluoro group (

) is inductively withdrawing but resonance donating; its high electronegativity creates a stiff, highly polar bond with a distinct spectral footprint.

The Nitro Profile ( ): The "Doublet" Signature

The nitro group is one of the easiest functional groups to identify in IR spectroscopy due to its large dipole moment, which results in two intense bands corresponding to the asymmetric and symmetric stretching of the


 bonds.
Characteristic Peaks[2][3][4][5][6][7][8][9][10][11]
  • Asymmetric Stretch (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ):  Typically 
    
    
    
    .[1][2]
    • Note: In quinolines, conjugation with the aromatic ring often shifts this towards the lower end (

      
      ).
      
  • Symmetric Stretch (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ):  Typically 
    
    
    
    .[1][2]
    • Note: This band is often sharper and distinct from the broad C-N stretches of amines.

  • C-N Stretch (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    (Medium intensity, often obscured).
Diagnostic Logic

The presence of both strong bands is required for confirmation. A single band in the 1500 region could be a ring vibration; a single band in the 1350 region could be a methyl group bend. The "Nitro Doublet" is the definitive marker.

The Fluoro Profile ( ): The "Fingerprint" Marker

Identifying a


 bond is more challenging than a nitro group because the 

stretching vibration falls within the "fingerprint region" (

), where C-C stretches and C-H in-plane bends also reside. However, the extreme polarity of the

bond typically yields a band of exceptional intensity .
Characteristic Peaks[2][3][4][5][6][7][8][9][10][11]
  • Aryl C-F Stretch (

    
    ): 
    
    
    
    .
    • Specific to Quinolines: In fluoroquinolones like Norfloxacin, a strong characteristic band is observed near

      
       . In other fluorinated aromatics, the band often appears between 
      
      
      
      .
  • Band Character: Unlike the sharp spikes of non-polar bonds, the

    
     stretch is often broad and very strong due to the large change in dipole moment during vibration.
    
Diagnostic Logic

Look for a "Super-Strong" band in the


 range that dominates the local baseline. If the spectrum shows a massive peak here but lacks the 

doublet, the compound is likely fluorinated rather than nitrated.

Comparative Data Summary

FeatureNitro-Quinoline (

)
Fluoro-Quinoline (

)
Primary Marker Doublet (Two strong bands)Singlet (One very strong band)
Frequency Range 1

(Asymmetric)

(C-F Stretch)
Frequency Range 2

(Symmetric)
N/A (No secondary strong marker)
Intensity Strong to Very StrongVery Strong (often strongest in region)
Interference Ring

(usually

)
C-H in-plane bends (

)
Electronic Effect Strong withdrawal lowers ring

Inductive withdrawal, minimal ring shift

Experimental Protocol: High-Fidelity Acquisition

To reliably distinguish these bands, sample preparation is paramount. Poor contact in ATR or wet KBr pellets can obscure the critical


 region.
Method A: Diamond ATR (Recommended for Rapid Screening)
  • Crystal Clean: Ensure the diamond crystal is cleaned with isopropanol and shows a flat baseline (noise

    
    ).
    
  • Sample Loading: Place

    
     mg of solid quinoline derivative on the crystal.
    
  • Compression: Apply high pressure using the anvil clamp. Good contact is essential for the

    
     region intensity.
    
  • Acquisition: Collect 16-32 scans at

    
     resolution.
    
  • Correction: Apply "ATR Correction" (if software allows) to account for penetration depth differences at lower wavenumbers (critical for the

    
     fluoro peak).
    
Method B: KBr Pellet (Recommended for Publication/Archival)
  • Ratio: Mix 1-2 mg of sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, uniform powder (reduces scattering/Christiansen effect).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to remove water.

  • Validation: Ensure the pellet is transparent. An opaque pellet will scatter light, distorting the relative intensities of the Nitro vs. Fluoro bands.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for differentiating these substituents based on spectral data.

IR_Decision_Tree Start Acquire IR Spectrum (4000 - 400 cm⁻¹) Check_1500 Check 1550 - 1475 cm⁻¹ Region Start->Check_1500 Has_Asym Strong Band Present? Check_1500->Has_Asym Check_1350 Check 1360 - 1290 cm⁻¹ Region Has_Asym->Check_1350 Yes Check_Fingerprint Check 1250 - 1000 cm⁻¹ Region Has_Asym->Check_Fingerprint No Has_Sym Strong Band Present? Check_1350->Has_Sym Nitro_Confirmed NITRO GROUP CONFIRMED (Doublet Signature) Has_Sym->Nitro_Confirmed Yes Has_Sym->Check_Fingerprint No (False Positive) Has_CF Intense/Broad Band? Check_Fingerprint->Has_CF Fluoro_Confirmed FLUORO GROUP LIKELY (Strong C-F Stretch) Has_CF->Fluoro_Confirmed Yes (>1000 cm⁻¹) Ambiguous AMBIGUOUS (Check NMR/Mass Spec) Has_CF->Ambiguous No

Caption: Logical workflow for distinguishing Nitro vs. Fluoro substituents in quinoline derivatives using FTIR spectral markers.

Electronic Interaction Pathway

The following diagram details why the peaks shift, illustrating the electronic effects on the quinoline ring.

Electronic_Effects Substituent Substituent Nitro Nitro (-NO₂) Substituent->Nitro Fluoro Fluoro (-F) Substituent->Fluoro Effect_Nitro Resonance Withdrawal (-R) Inductive Withdrawal (-I) Nitro->Effect_Nitro Effect_Fluoro Resonance Donation (+R) Inductive Withdrawal (-I) Fluoro->Effect_Fluoro Vibration_Nitro N-O Asym Stretch (Lowered by Conjugation) Effect_Nitro->Vibration_Nitro Vibration_Fluoro C-F Stretch (Highly Polar/Stiff Bond) Effect_Fluoro->Vibration_Fluoro Result_Nitro Doublet: ~1530 & ~1350 cm⁻¹ Vibration_Nitro->Result_Nitro Result_Fluoro Singlet: ~1045 - 1200 cm⁻¹ Vibration_Fluoro->Result_Fluoro

Caption: Mechanistic pathway showing how electronic effects (Resonance/Induction) translate into specific vibrational signatures for Nitro and Fluoro groups.

References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Organic Chemistry Tutorials. [Link]

  • Asian Journal of Advanced Basic Sciences. Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Specac. Interpreting Infrared Spectra. [Link]

Sources

Validation

A Comparative Guide to the Bioassay Performance of 2-Chloro-5-fluoro-6-nitroquinoline Analogs

This guide offers a comprehensive analysis of the biological activities of substituted quinoline analogs, with a particular focus on structures related to 2-Chloro-5-fluoro-6-nitroquinoline. For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive analysis of the biological activities of substituted quinoline analogs, with a particular focus on structures related to 2-Chloro-5-fluoro-6-nitroquinoline. For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent placement on the quinoline core is paramount. While direct comparative studies on 2-Chloro-5-fluoro-6-nitroquinoline are not extensively available in public literature, this document synthesizes data from a wide range of structurally similar chloro-, fluoro-, and nitroquinoline derivatives to elucidate potential structure-activity relationships (SAR) and guide future research.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of electron-withdrawing groups, such as halogens (chloro, fluoro) and nitro moieties, is a well-established strategy to modulate the molecule's electronic properties and, consequently, its biological efficacy.[5] These substitutions can enhance interactions with biological targets, influence metabolic stability, and alter pharmacokinetic profiles. This guide delves into the available bioassay data to draw meaningful comparisons and provide a predictive framework for the biological potential of 2-Chloro-5-fluoro-6-nitroquinoline analogs.

Part 1: Comparative Bioassay Results of Substituted Quinolines

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The following sections compare the reported anticancer and antimicrobial activities of various analogs, providing a basis for understanding the potential of the target compounds.

Anticancer Activity: A Tale of Substituent Positioning

The anticancer potential of quinoline derivatives has been extensively explored.[6][7] The presence of chloro and nitro groups, in particular, has been shown to enhance cytotoxic effects against a variety of cancer cell lines.[5][8]

Structure-Activity Relationship (SAR) Insights:

  • Position of Substituents: The location of substituents on the quinoline ring is a critical determinant of anticancer activity.[8][9] For instance, studies on 4-hydroxy-3-nitroquinolin-2(1H)-ones showed that substitutions at the 5-, 6-, and 7-positions generally increase potency, while substitution at the 8-position leads to a sharp decrease.[10]

  • Nature of Substituents: In one study, a 6-chloro substituent was found to enhance cytotoxicity compared to an unsubstituted analog.[8] The introduction of bulky aryloxy groups at the 6-position has also been shown to dramatically improve antiproliferative activity.[8]

  • Lipophilicity: Increased lipophilicity in some series of quinoline analogs has been correlated with better anticancer activity, likely due to improved cell membrane permeability.[8]

Table 1: Comparative in vitro Anticancer Activity (IC₅₀) of Various Substituted Quinolines

Compound/AnalogSubstituentsCancer Cell LineIC₅₀ (µM)Reference
Quinoline 7 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)T47D (Breast)0.016[2]
Compound 10g 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineVarious< 1.0[9]
Compound 7a 2-phenylquinolin-4-amine derivativeHT-29 (Colon)8.12[11]
Compound 7d 2-phenylquinolin-4-amine derivativeHT-29 (Colon)9.19[11]
5,6,7-trichloro HNQ 4-hydroxy-3-nitro-5,6,7-trichloroquinolin-2(1H)-oneN/A (NMDA Receptor Binding)0.220[10]

Note: This table presents a selection of data from different studies to illustrate the range of activities and is not a direct head-to-head comparison under identical conditions.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Functionalized quinolines, including fluoroquinolones, are well-known for their potent antimicrobial properties.[12] The addition of various substituents can broaden the spectrum of activity and enhance potency against resistant strains.

Structure-Activity Relationship (SAR) Insights:

  • Hybrid Molecules: Synthesizing hybrid molecules by coupling the quinoline scaffold with other pharmacologically active moieties (e.g., pyrazole, oxadiazole, hydrazone) has proven to be an effective strategy for developing compounds with enhanced antimicrobial activity.[3][4]

  • Substitution Patterns: In a series of quinoline-carbonitrile derivatives, a methoxy group at the 6-position was found to be biologically preferred over a methyl group or no substitution for antibacterial activity.[3]

  • Targeting Resistant Strains: Certain quinoline-2-one derivatives have shown significant activity against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[13]

Table 2: Comparative in vitro Antimicrobial Activity (MIC) of Substituted Quinolines

Compound/AnalogSubstituentsTarget OrganismMIC (µg/mL)Reference
Hydrazide-hydrazone hybrid (27) Hydrazide-hydrazone at C2S. aureus, E. coli, P. vulgaris0.39 - 1.59[3]
Compound 6c Quinoline-2-one Schiff-baseS. aureus0.018 - 0.061[13]
Compound 6c (vs. MRSA) Quinoline-2-one Schiff-baseMRSA0.75[13]
Oxadiazole-Thiol hybrid (4a-i series) 5-(substituted-quinolin-4-yl)-1,3,4-oxadiazole-2-thiolS. aureus, E. coli, A. niger5 - 250[4]
Chloroquinoline Analog (6) N-(4-((7-chloroquinolin-4-yl)amino)phenyl)acetamideE. coli11.00 (Zone of Inhibition in mm)[14]

Note: MIC values represent the Minimum Inhibitory Concentration required to inhibit microbial growth. The data is collated from various sources.

Part 2: Mechanistic Insights & Plausible Pathways

The biological activity of nitroquinoline derivatives is often linked to the bioreduction of the nitro group.[5] This process can be particularly effective in the hypoxic (low oxygen) environments characteristic of solid tumors, offering a potential mechanism for selective cytotoxicity.

One proposed mechanism involves the enzymatic one-electron reduction of the nitro group to form a nitro radical anion. Under aerobic conditions, this radical can be re-oxidized back to the parent compound, creating a futile cycle that generates reactive oxygen species (ROS). Under hypoxic conditions, however, further reduction can occur, leading to the formation of cytotoxic species like nitroso and hydroxylamino intermediates, and eventually the amino derivative.[15] This can lead to DNA damage and apoptosis.[5]

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cellular Effects Nitroquinoline 6-Nitroquinoline Analog (Pro-drug) Nitroso Nitroso Intermediate (Cytotoxic) Nitroquinoline->Nitroso One-electron reductases (e.g., Xanthine Oxidase) Hydroxylamino Hydroxylamino Intermediate (Cytotoxic) Nitroso->Hydroxylamino Further Reduction DNA_Damage DNA Damage & Oxidative Stress Nitroso->DNA_Damage Aminoquinoline 6-Aminoquinoline Analog (Reduced Metabolite) Hydroxylamino->Aminoquinoline Reduction Hydroxylamino->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Incubate 24h (Cell Adhesion) seed_cells->adhere treat Treat with Quinoline Analogs (Varying Concentrations) adhere->treat incubate_treat Incubate 48-72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_plate Measure Absorbance (~570 nm) solubilize->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze end End analyze->end

Caption: Generalized workflow for the in vitro MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test quinoline analogs in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density with a plate reader.

Conclusion and Future Outlook

The existing body of research strongly supports the potential of substituted quinolines as a versatile scaffold for the development of potent therapeutic agents. The analysis of structurally related compounds suggests that 2-Chloro-5-fluoro-6-nitroquinoline analogs are promising candidates for both anticancer and antimicrobial applications. The presence and interplay of the chloro, fluoro, and nitro groups are expected to significantly influence their biological activity.

This guide highlights a clear gap in the literature concerning the specific bioassay data for 2-Chloro-5-fluoro-6-nitroquinoline and its direct analogs. Future research should prioritize the synthesis and systematic evaluation of this series. A comprehensive screening against diverse cancer cell lines and a broad panel of microbial pathogens is warranted. Further investigation into their mechanism of action, particularly focusing on hypoxia-activated pathways and specific enzyme inhibition, will be crucial for optimizing lead compounds and advancing them through the drug discovery pipeline.

References

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (n.d.). National Institutes of Health (NIH). Retrieved March 4, 2026, from [Link]

  • Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]

  • Simple C-2-Substituted Quinolines and their Anticancer Activity. (n.d.). Ovid. Retrieved March 4, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science Publishers. Retrieved March 4, 2026, from [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers. Retrieved March 4, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Retrieved March 4, 2026, from [Link]

  • Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. (2022). National Institutes of Health (NIH). Retrieved March 4, 2026, from [Link]

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health (NIH). Retrieved March 4, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. (2014). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2. (2014). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Structure Activity Relationships. (2005). Drug Design Org. Retrieved March 4, 2026, from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. (2021). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • SAR: Structure Activity Relationships. (2025). Collaborative Drug Discovery (CDD). Retrieved March 4, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved March 4, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). PubMed. Retrieved March 4, 2026, from [Link]

  • Structure-Activity Relationship (SAR) Analysis. (n.d.). Zamann Pharma Support GmbH. Retrieved March 4, 2026, from [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. (n.d.). National Institutes of Health (NIH). Retrieved March 4, 2026, from [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Semantic Scholar. Retrieved March 4, 2026, from [Link]0064f248e360f0980c6)

Sources

Comparative

Elemental Analysis Benchmarks for 2-Chloro-5-fluoro-6-nitroquinoline: A Comparative Guide

Executive Summary For researchers and drug development professionals, confirming the empirical formula and purity of novel heterocyclic scaffolds is a critical quality control step. 2-Chloro-5-fluoro-6-nitroquinoline (C₉...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, confirming the empirical formula and purity of novel heterocyclic scaffolds is a critical quality control step. 2-Chloro-5-fluoro-6-nitroquinoline (C₉H₄ClFN₂O₂) presents a unique analytical challenge: it combines a refractory heterocyclic nitrogen, an oxygen-rich nitro group, and two distinct halogens (chlorine and fluorine) within a single rigid framework.

This guide objectively compares the industry-standard analytical workflows used to benchmark the elemental composition of this compound. By examining traditional combustion techniques against modern automated hyphenated systems, we provide a causal understanding of experimental choices and self-validating protocols to ensure absolute scientific integrity.

The Chemical Challenge & Mechanistic Causality

To accurately benchmark 2-Chloro-5-fluoro-6-nitroquinoline (MW: 226.59 g/mol ), analysts must overcome three distinct molecular hurdles:

  • Refractory Nitrogen & NOx Formation: Heterocyclic nitrogen atoms and nitro (-NO₂) groups are notoriously difficult to combust completely. Incomplete combustion or the formation of stable nitrogen oxides (NOx) leads to underestimated nitrogen content[1]. Causality: A large excess of oxygen and a highly efficient copper reduction column (at 650°C) are mandatory to quantitatively reduce NOx back to N₂ gas.

  • Fluorine's Aggressive Etching: The C-F bond is exceptionally strong (~485 kJ/mol). Furthermore, when combusted, fluorine forms hydrofluoric acid (HF). Causality: If not immediately trapped by magnesium oxide (MgO) scrubbers, HF will etch the quartz (SiO₂) combustion tube, releasing water and artificially inflating the hydrogen reading[1].

  • Chlorine Catalyst Poisoning: Chlorine gas released during combustion can permanently poison the copper reduction catalyst. Causality: Silver vanadate or silver tungstate must be packed into the combustion zone to precipitate chlorine as stable silver chloride (AgCl)[1].

Comparative Benchmarking Workflows

We compare three primary analytical workflows (the "products" of elemental analysis) for evaluating this compound.

Workflow A: Traditional CHNS/O + Schöniger Flask Titration

The classical gold standard. Carbon, Hydrogen, and Nitrogen are analyzed via a dedicated CHN analyzer packed with halogen scrubbers. Because CHN analyzers cannot quantify halogens, a separate aliquot is combusted in an oxygen-rich Schöniger flask, and the released halides are titrated or analyzed via basic Ion Chromatography (IC).

  • Pros: Highly accurate for CHN; universally accepted by pharmacopeias.

  • Cons: Labor-intensive; Schöniger combustion can sometimes fail to fully mineralize highly stable C-F bonds, leading to low fluorine recoveries.

Workflow B: Modern CHN + Automated Combustion Ion Chromatography (CIC)

The modern high-throughput standard. CHN is performed normally, but halogens are quantified using Automated CIC. The sample is pyrolyzed at >1000°C, and the evolved gases are automatically absorbed into an aqueous solution and injected directly into an IC system[2].

  • Pros: Complete mineralization of C-F bonds due to extreme temperatures; simultaneous, highly precise quantification of both Cl and F[3].

  • Cons: High initial equipment cost.

Workflow C: Energy Dispersive X-ray Spectroscopy (EDS) / XPS

A surface-level analytical technique often used in materials science.

  • Pros: Rapid, non-destructive, requires no sample preparation.

  • Cons: Semi-quantitative at best. Cannot be used to prove empirical formulas for IND (Investigational New Drug) submissions due to high error margins (±5-10%).

Quantitative Performance Data

The following table summarizes the theoretical mass percentages of 2-Chloro-5-fluoro-6-nitroquinoline and the expected accuracy benchmarks for each workflow.

ElementTheoretical Mass %Workflow A (CHN + Schöniger) Expected AccuracyWorkflow B (CHN + CIC) Expected AccuracyWorkflow C (EDS/XPS) Expected Accuracy
Carbon (C) 47.71%± 0.3%± 0.3%± 5.0 - 10.0%
Hydrogen (H) 1.78%± 0.3%± 0.3%Undetectable
Nitrogen (N) 12.36%± 0.3%± 0.3%± 5.0 - 10.0%
Oxygen (O) 14.12%± 0.3% (via Pyrolysis)± 0.3% (via Pyrolysis)± 5.0 - 10.0%
Chlorine (Cl) 15.64%± 0.5%± 0.1%± 5.0%
Fluorine (F) 8.38%± 0.5% - 1.0%± 0.1%± 5.0%

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system. An analysis is only considered valid if the pre-run and post-run Certified Reference Materials (CRMs) fall within ±0.3% of their theoretical values.

Protocol 1: CHN Analysis with Halogen Scrubbing

CHN_Pathway Sample 2-Chloro-5-fluoro-6-nitroquinoline (Sample) Combustion Combustion Zone (950-1050°C) + Excess O2 Sample->Combustion Flash Combustion Scrubbing Halogen Scrubbing (Ag-Vanadate / MgO) Combustion->Scrubbing Traps HF & Cl2 Reduction Reduction Zone (650°C) Cu Catalyst (NOx -> N2) Scrubbing->Reduction CO2, H2O, N2, NOx Separation GC Column Separation (N2, CO2, H2O) Reduction->Separation Pure N2, CO2, H2O Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification

Caption: CHN Combustion Pathway for Halogenated Nitroquinolines.

Step-by-Step Methodology:

  • System Validation (Blank & CRM): Run three empty tin capsules to establish a baseline atmospheric blank. Follow with a CRM containing halogens and nitrogen (e.g., 4-Fluoro-3-nitrobenzoic acid). The CRM must yield CHN values within ±0.3% of theoretical limits. If it fails, replace the reduction column.

  • Tube Packing: Ensure the primary combustion tube is packed with a large excess of silver vanadate and magnesium oxide to act as irreversible sinks for Cl and F[1].

  • Sample Preparation: Weigh exactly 1.500 to 2.500 mg of 2-Chloro-5-fluoro-6-nitroquinoline into a tin capsule using a microbalance (resolution: 0.1 µg). Crimp the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the 950°C combustion zone. Trigger the "optimize combustion control" feature to introduce a prolonged, large excess of oxygen, ensuring the refractory nitroquinoline ring is entirely degraded into CO₂, H₂O, and NOx[1].

  • Reduction & Detection: The gas mixture passes through the 650°C copper reduction zone, converting all NOx to N₂. The gases are separated via a GC column and quantified by the TCD.

Protocol 2: Automated Combustion Ion Chromatography (CIC) for Cl & F

CIC_Workflow Sample Solid Sample (1-5 mg) Pyrolysis Pyrohydrolytic Combustion (1050°C, Ar/O2 + H2O) Sample->Pyrolysis Automated Boat Absorption Gas Absorption (Aqueous Solution) Pyrolysis->Absorption HF, HCl Gases Injection IC Injection Valve Absorption->Injection F-, Cl- in Solution Separation Anion Exchange Column (F- and Cl- Separation) Injection->Separation Eluent Flow Detection Suppressed Conductivity Detector Separation->Detection Halogen Peaks

Caption: Automated Combustion Ion Chromatography (CIC) Workflow for Halogen Quantification.

Step-by-Step Methodology:

  • System Validation: Calibrate the IC using a 6-point standard curve for fluoride and chloride (0.1 mg/L to 10 mg/L). Run a solid CRM (e.g., a certified fluoropolymer blend) through the entire combustion process to verify >98% recovery.

  • Sample Introduction: Weigh 2.000 mg of the quinoline sample into a ceramic sample boat.

  • Pyrohydrolysis: Automatically advance the boat into the furnace at 1050°C. Causality: Temperatures above 1000°C are strictly required to completely mineralize the highly stable C-F bonds[3]. The combustion occurs in an Ar/O₂ atmosphere with a continuous flow of water vapor to facilitate the conversion of halogens to HF and HCl gases[2].

  • Absorption: The evolved gases are swept into an absorption module containing 7 mL of an aqueous receiving solution (often containing dilute H₂O₂ to oxidize any sulfur interferences).

  • Chromatographic Separation: A 1000 µL aliquot of the absorption solution is injected into the IC. The sample passes through an anion-exchange column (e.g., Dionex IonPac AS18) using a carbonate/bicarbonate eluent.

  • Quantification: Fluoride and chloride are detected via suppressed conductivity. The on-column result is mathematically back-calculated to determine the exact 15.64% Cl and 8.38% F mass fractions in the original solid.

References

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer, Inc. Available at:[Link]

  • Determination of fluorine and chlorine in iron ore using combustion ion chromatography. Thermo Fisher Scientific (Application Note 73280). Available at:[Link]

  • Combustion ion chromatography for extractable organofluorine analysis. National Institutes of Health (PMC8475510). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-5-fluoro-6-nitroquinoline proper disposal procedures

Standard Operating Procedure: Disposal of 2-Chloro-5-fluoro-6-nitroquinoline A comprehensive Environmental Health and Safety (EHS) guide for researchers and drug development professionals. Introduction & Chemical Profile...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of 2-Chloro-5-fluoro-6-nitroquinoline A comprehensive Environmental Health and Safety (EHS) guide for researchers and drug development professionals.

Introduction & Chemical Profile

2-Chloro-5-fluoro-6-nitroquinoline (CAS: 455955-32-5) is a highly specialized, multi-substituted quinoline derivative frequently utilized as a building block in medicinal chemistry and drug discovery[1]. Because this molecule contains both halogens (chlorine and fluorine) and a reactive nitro group, its disposal cannot be treated as standard organic waste. Proper operational and disposal plans are critical to prevent the release of toxic combustion byproducts, avoid dangerous chemical incompatibilities, and ensure compliance with federal environmental regulations.

Physicochemical & Hazard Profile

Understanding the quantitative and structural data of a chemical is the first step in establishing a safe, self-validating disposal system.

PropertyValueDisposal Implication
Molecular Formula C9H4ClFN2O2Contains C, H, Cl, F, N, O[1].
Molecular Weight 226.59 g/mol Requires accurate tracking by mass/volume for EHS waste manifests[1].
Halogen Content Chlorine, FluorineMust be routed strictly to Halogenated waste streams. Incineration requires specialized acid gas scrubbers[2].
Functional Groups Nitro (-NO2), QuinolineCombustion yields nitrogen oxides (NOx). Potential reactivity hazard if mixed with strong reducing agents.

The Causality of Waste Segregation

In professional laboratory settings, following instructions is not enough; scientists must understand the why behind the protocol. Strict segregation is required for 2-Chloro-5-fluoro-6-nitroquinoline for two primary mechanistic reasons:

  • Halogenated Combustion Byproducts: During standard incineration, the fluorine and chlorine atoms in this molecule are converted into hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. To safely destroy this compound, Treatment, Storage, and Disposal Facilities (TSDFs) must route the waste to specialized rotary kilns equipped with caustic scrubbers that neutralize these highly corrosive and toxic acids[2]. Mixing this compound with non-halogenated waste contaminates the entire volume, forcing the whole batch into the more expensive halogenated treatment stream and violating EPA segregation mandates.

  • Nitroaromatic Reactivity: The nitro group (-NO2) on the electron-deficient quinoline ring can act as an oxidizing agent under specific conditions. If inadvertently mixed in a general waste carboy with incompatible chemicals (such as strong reducing agents or concentrated alkalis), it poses a severe risk of exothermic decomposition or pressure buildup within the sealed container.

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, execute the following workflow every time 2-Chloro-5-fluoro-6-nitroquinoline waste is generated.

  • Step 1: Waste Characterization & Segregation Identify the physical state of the waste. Solid waste (e.g., contaminated weighing paper, empty vials, or raw powder) must be collected in a solid hazardous waste bin. Liquid waste (e.g., the compound dissolved in solvents like DCM, DMF, or DMSO) must be segregated exclusively into the Halogenated Organic Waste stream[3].

  • Step 2: Container Selection Use high-density polyethylene (HDPE) or PTFE-lined glass containers for collection. Causality: The nitroquinoline core and the aggressive organic solvents typically used to dissolve it can degrade standard plastics over time. HDPE and PTFE provide broad chemical compatibility, preventing container failure and secondary spills.

  • Step 3: RCRA-Compliant Labeling Attach a standardized hazardous waste tag immediately upon adding the first drop of waste. Under EPA 40 CFR Part 262, containers must be labeled with the words "Hazardous Waste" and a clear description of the contents[4]. Causality: Abbreviations or chemical formulas (like C9H4ClFN2O2) are strictly prohibited because emergency responders and EHS personnel must be able to identify the hazards instantly without consulting a reference manual[3].

  • Step 4: Satellite Accumulation Area (SAA) Storage Store the waste container in a designated SAA at or near the point of generation, utilizing secondary containment[3]. Ensure the container is kept tightly closed unless actively adding waste. Causality: Secondary containment ensures that if the primary vessel fails, the halogenated waste will not mix with incompatible waste streams stored nearby.

  • Step 5: Institutional EHS Transfer Submit a waste pickup request to your institutional EHS department before the container reaches 90% capacity or the regulatory time limit (often 72 hours after becoming full) expires[3]. Professional EHS teams will coordinate with licensed TSDFs for high-temperature incineration.

Waste Routing Workflow

WasteRouting Start Waste Generation: 2-Chloro-5-fluoro-6-nitroquinoline CheckState Determine Physical State (Solid vs. Liquid) Start->CheckState SolidWaste Solid Waste (Powder/Contaminated PPE) CheckState->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) CheckState->LiquidWaste Liquid Labeling RCRA Compliant Labeling (List all Constituents) SolidWaste->Labeling Halogenated Route to HALOGENATED Organic Waste Stream LiquidWaste->Halogenated Halogenated->Labeling EHS EHS Pickup & High-Temp Incineration Labeling->EHS

Workflow for segregating and disposing of 2-Chloro-5-fluoro-6-nitroquinoline waste.

References

  • [4] Title: Resource Conservation and Recovery Act (RCRA) and Federal Facilities Source: US Environmental Protection Agency (EPA) URL: [Link]

  • [2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (NEPIS) URL: [Link]

  • [3] Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 2-Chloro-5-fluoro-6-nitroquinoline

This document provides crucial safety and logistical guidance for the handling of 2-Chloro-5-fluoro-6-nitroquinoline. The protocols outlined herein are designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides crucial safety and logistical guidance for the handling of 2-Chloro-5-fluoro-6-nitroquinoline. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from safety data for structurally analogous quinoline, nitroaromatic, and halogenated compounds. A conservative and multi-layered approach to safety is therefore imperative.

Hazard Identification and Risk Assessment

Substituted quinolines, particularly those with nitro and halogen functional groups, should be treated as hazardous substances. Based on data from similar compounds, 2-Chloro-5-fluoro-6-nitroquinoline is anticipated to present the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][3][4][5]

  • Long-Term Health Effects: Suspected of causing genetic defects and potentially carcinogenic.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]

The nitro group, in particular, can contribute to the toxic properties of quinoline derivatives.[6] Therefore, a thorough risk assessment is mandatory before any handling of this compound.

Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table details the minimum required PPE.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles and Full-Face ShieldProtects against splashes and airborne particles. Standard safety glasses are insufficient.[7][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Double gloving is recommended for enhanced protection.[7][8] Ensure gloves are rated for any solvents being used.
Body Protection Chemical-resistant lab coat or coverallsProtects skin and personal clothing from contamination.[7][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for solids, or a half-mask respirator with appropriate cartridges for vapors)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[7][8]
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.[7]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Verify fume hood functionality B Locate emergency equipment (eyewash, safety shower) A->B C Don all required PPE B->C D Designate a specific handling area C->D E Weigh and dispense compound in fume hood D->E F Keep container tightly sealed when not in use E->F G Decontaminate work surfaces F->G H Dispose of waste in labeled containers G->H I Remove PPE and wash hands thoroughly H->I

Caption: Step-by-step workflow for the safe handling of 2-Chloro-5-fluoro-6-nitroquinoline.

Detailed Procedural Steps:
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[8][9]

    • Put on all required PPE as detailed in the table above.[10]

  • Handling:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of dust.[8]

    • When weighing, use a spatula and handle the compound gently to avoid creating airborne dust.[10]

    • For solutions, use appropriate pipetting aids.

    • Always keep the primary container tightly closed when not in use.[10]

  • Post-Handling:

    • After handling, thoroughly decontaminate the work area and any equipment used.

    • Wash hands thoroughly with soap and water, even after wearing gloves.[1][9]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Management

cluster_spill Chemical Spill Response Spill Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess the spill size and associated hazards Evacuate->Assess PPE Don appropriate PPE, including respiratory protection Assess->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Collect absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose

Caption: Logical workflow for responding to a chemical spill.

  • Small Spills (in a fume hood):

    • Contain the spill with an appropriate absorbent material.

    • Carefully collect the material into a sealed container for hazardous waste.[4]

    • Decontaminate the area with a suitable solvent followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and notify laboratory personnel and the institutional safety officer.[10][11]

    • Restrict access to the area.

    • If flammable solvents are involved, turn off any potential ignition sources.[12]

    • Allow for adequate ventilation before trained personnel with appropriate respiratory protection begin cleanup.[10]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][13][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13][14]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeContainerDisposal Protocol
Solid Waste Labeled, sealed, and puncture-resistant containerIncludes unused compound and contaminated items (e.g., weigh boats, gloves, bench paper). The container should be clearly labeled as "Hazardous Chemical Waste" with the full chemical name.[7]
Liquid Waste Labeled, sealed, and chemically compatible containerFor solutions containing the compound. The container must be labeled with all chemical constituents. Do not mix with incompatible waste streams.[7]
Contaminated PPE Labeled hazardous waste containerAll used PPE should be considered contaminated and disposed of as hazardous waste.

All waste must be disposed of through your institution's environmental health and safety department in accordance with local, state, and federal regulations.[4]

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Kelm, G. R., & Goldstein, B. (1988). Radiosensitizing and toxic properties of quinoline and nitroquinoline complexes of platinum [PtCl2(NH3)quinoline]. International Journal of Radiation Oncology, Biology, Physics, 14(6), 1199–1205. Retrieved from [Link]

  • Babu, B., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega, 7(28), 24657–24670. Retrieved from [Link]

  • Babu, B., et al. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Retrieved from [Link]

  • Maji, M., & Kumar, S. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. Retrieved from [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET XY-12. Retrieved from [Link]

  • University of Mississippi. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • NOAA. (2024). Halogenated Solvents Emergency Response Guide. Applied Science Commons. Retrieved from [Link]

  • Oklahoma State University-Tulsa. (2013). Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Retrieved from [Link]

  • SafeCare BC. (2025, March 10). Emergency procedures for hazardous substances | WEBINAR [Video]. YouTube. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2020). 2020 EMERGENCY RESPONSE GUIDEBOOK. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.